molecular formula C28H56O4S2Sn B1589943 Dibutyltin-bis(isooctylthioglycolate) CAS No. 25168-24-5

Dibutyltin-bis(isooctylthioglycolate)

Número de catálogo: B1589943
Número CAS: 25168-24-5
Peso molecular: 639.6 g/mol
Clave InChI: VNPRJHMMOKDEDZ-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dibutyltin-bis(isooctylthioglycolate) is a useful research compound. Its molecular formula is C28H56O4S2Sn and its molecular weight is 639.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyltin-bis(isooctylthioglycolate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin-bis(isooctylthioglycolate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-methylheptyl 2-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPRJHMMOKDEDZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O4S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881223
Record name 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25168-24-5, 6512-94-3
Record name Dibutyltin diisooctylthioglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2'-[(dibutylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisooctyl 2,2'-[(dibutylstannylene)bis(thio)]diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYLTIN-BIS(ISOOCTYLTHIOGLYCOLATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28N051P3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibutyltin-bis(isooctylthioglycolate)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG) is an organotin compound of significant industrial importance, primarily utilized as a heat stabilizer for polyvinyl chloride (PVC). Its efficacy in preventing thermal degradation of PVC has led to its widespread use in various applications, from construction materials to packaging. This guide provides a comprehensive overview of the primary synthesis pathways for DBT-IOTG, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers and professionals in its preparation and application.

With a molecular formula of C28H56O4S2Sn and a molecular weight of approximately 639.58 g/mol , DBT-IOTG is a high-boiling, oily liquid.[][2][3] Its structure, characterized by a central tin atom bonded to two butyl groups and two isooctylthioglycolate ligands, imparts excellent compatibility with PVC resins.

This document will explore the two predominant synthesis routes: the reaction of dibutyltin oxide with isooctylthioglycolate and the reaction of dibutyltin dichloride with isooctylthioglycolate in the presence of a base. Each pathway will be discussed in detail, including step-by-step methodologies, reaction mechanisms, and considerations for optimizing yield and purity.

Physicochemical Properties

A summary of the key physicochemical properties of Dibutyltin-bis(isooctylthioglycolate) is provided in the table below.

PropertyValueSource(s)
CAS Number 25168-24-5[2]
Molecular Formula C28H56O4S2Sn[][2]
Molecular Weight 639.58 g/mol [][2]
Appearance Oily liquid[]
Melting Point < 25 °C[4]
Boiling Point > 200 °C[][4]
Density 1.12 g/cm³[][4]
Flash Point 140 °C[4]

Synthesis Pathway 1: From Dibutyltin Oxide

This pathway represents a direct and atom-economical route to DBT-IOTG, involving the condensation reaction between dibutyltin oxide (DBTO) and isooctylthioglycolate (IOTG). The primary byproduct of this reaction is water, which is typically removed to drive the reaction to completion.

Reaction Mechanism

The synthesis of dibutyltin dilaurate from dibutyltin oxide and lauric acid provides a well-understood analogue for the reaction with isooctylthioglycolate. The reaction proceeds through a condensation mechanism where the dibutyltin oxide reacts with the thiol group of the isooctylthioglycolate. The oxygen atom of the dibutyltin oxide is protonated by the acidic thiol proton, forming a reactive intermediate. This is followed by the nucleophilic attack of the thiolate on the tin atom and the subsequent elimination of a water molecule. This process occurs twice to yield the final product. The removal of water is crucial to shift the equilibrium towards the product side and achieve high yields.

Diagram of the Reaction Pathway from Dibutyltin Oxide

G DBTO Dibutyltin Oxide (Bu2SnO) DBT_IOTG Dibutyltin-bis(isooctylthioglycolate) (Bu2Sn(SCH2COOC8H17)2) DBTO:e->DBT_IOTG:w Condensation IOTG 2 x Isooctylthioglycolate (HSCH2COOC8H17) IOTG:e->DBT_IOTG:w Water Water (H2O) DBT_IOTG->Water Byproduct

Caption: Synthesis of DBT-IOTG from Dibutyltin Oxide.

Experimental Protocol

The following is a generalized laboratory-scale protocol based on typical procedures for the synthesis of similar organotin compounds.[5]

Materials:

  • Dibutyltin oxide (DBTO)

  • Isooctylthioglycolate (IOTG)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add dibutyltin oxide (1 molar equivalent) and isooctylthioglycolate (2 molar equivalents).

  • Add a suitable volume of toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction. This typically takes 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • The toluene can be removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be used directly or further purified. For higher purity, the product can be washed with a dilute sodium bicarbonate solution followed by water to remove any unreacted acidic species.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove any remaining solvent in vacuo to obtain the pure product.

Yield and Optimization

Yields for this type of condensation reaction are typically high, often exceeding 95%, especially when water is efficiently removed.[5] To optimize the yield, consider the following:

  • Stoichiometry: A slight excess of isooctylthioglycolate can be used to ensure complete conversion of the dibutyltin oxide.

  • Water Removal: Efficient azeotropic removal of water is critical. The choice of solvent and the design of the apparatus play a key role. For industrial-scale production, vacuum distillation is often employed to remove water.

  • Temperature: The reaction is typically carried out at the reflux temperature of the solvent.

Synthesis Pathway 2: From Dibutyltin Dichloride

This pathway involves the reaction of dibutyltin dichloride (DBTDC) with isooctylthioglycolate in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction Mechanism

This reaction proceeds via a nucleophilic substitution mechanism. The base (e.g., sodium hydroxide, triethylamine) deprotonates the thiol group of the isooctylthioglycolate to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic tin atom of the dibutyltin dichloride, displacing a chloride ion. This process is repeated to replace the second chloride ion, yielding the final product and two equivalents of the salt of the base.

Diagram of the Reaction Pathway from Dibutyltin Dichloride

G DBTDC Dibutyltin Dichloride (Bu2SnCl2) DBT_IOTG Dibutyltin-bis(isooctylthioglycolate) (Bu2Sn(SCH2COOC8H17)2) DBTDC:e->DBT_IOTG:w Nucleophilic Substitution IOTG_Base 2 x Isooctylthioglycolate + Base (HSCH2COOC8H17 + B) IOTG_Base:e->DBT_IOTG:w Salt 2 x Salt (B·HCl) DBT_IOTG->Salt Byproduct

Caption: Synthesis of DBT-IOTG from Dibutyltin Dichloride.

Experimental Protocol

The following is a generalized laboratory-scale protocol.

Materials:

  • Dibutyltin dichloride (DBTDC)

  • Isooctylthioglycolate (IOTG)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • A suitable organic solvent (e.g., toluene, heptane)

  • Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser.

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, dissolve dibutyltin dichloride (1 molar equivalent) in a suitable organic solvent like toluene.

  • In a separate vessel, prepare a solution of isooctylthioglycolate (2 molar equivalents) and the base (2 molar equivalents, e.g., triethylamine) in the same solvent.

  • Slowly add the isooctylthioglycolate/base solution to the stirred dibutyltin dichloride solution via a dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a desired reaction temperature (e.g., below 50 °C).

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a few hours to ensure the reaction goes to completion.

  • The salt byproduct (e.g., triethylammonium chloride) will precipitate from the solution.

  • Filter the reaction mixture to remove the precipitated salt.

  • Wash the filtrate with water to remove any remaining salt and unreacted base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product.

Yield and Optimization

This method can also provide high yields, often comparable to the dibutyltin oxide route. Key factors for optimization include:

  • Choice of Base: The choice of base can influence the reaction rate and the ease of byproduct removal. An inorganic base like sodium hydroxide will result in the formation of sodium chloride, which is easily removed by washing with water. An organic base like triethylamine forms a salt that might have some solubility in the organic phase, requiring more thorough washing.

  • Reaction Temperature: Controlling the temperature is important to prevent side reactions.

  • Purity of Starting Materials: The purity of the starting dibutyltin dichloride is crucial as impurities can be carried through to the final product.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Dibutyltin OxidePathway 2: Dibutyltin Dichloride
Starting Materials Dibutyltin oxide, IsooctylthioglycolateDibutyltin dichloride, Isooctylthioglycolate, Base
Byproducts WaterSalt (e.g., NaCl, Et3N·HCl)
Atom Economy HigherLower (due to the formation of salt)
Process Simplicity Generally simpler, no salt filtration neededRequires filtration of salt byproduct and washing
Yield Typically high (>95%)Typically high (>90%)
Cost Can be more cost-effective due to fewer reagentsCost of base and disposal of salt byproduct adds to the overall cost

Product Characterization

The identity and purity of the synthesized dibutyltin-bis(isooctylthioglycolate) can be confirmed using a variety of analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O stretch of the ester group (around 1730 cm⁻¹), the Sn-S bond, and the C-H bonds of the alkyl chains. The absence of a broad O-H peak indicates the complete reaction of the dibutyltin oxide. The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups attached to the tin atom and the various protons of the isooctylthioglycolate ligand.

    • ¹³C NMR: The carbon NMR will provide detailed information about the carbon skeleton of the molecule.

    • ¹¹⁹Sn NMR: This technique is particularly useful for characterizing organotin compounds and can confirm the coordination environment of the tin atom.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Elemental Analysis: Determination of the tin content is a common method to assess the purity of the product.

Safety Considerations

Organotin compounds can be toxic and should be handled with care.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of dibutyltin-bis(isooctylthioglycolate) can be effectively achieved through two primary pathways, each with its own set of advantages and disadvantages. The choice of synthesis route will often depend on factors such as the availability and cost of starting materials, the desired purity of the final product, and the scale of the production. The dibutyltin oxide pathway is generally more atom-economical and involves a simpler work-up, while the dibutyltin dichloride route offers an alternative with readily available starting materials. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of pure DBT-IOTG can be obtained by either method.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Cas 25168-24-5,DIBUTYL TIN BIS(ISOOCTYLTHIOGLYCOLATE) | lookchem. (n.d.). Retrieved from [Link]

  • Dibutyltin-bis-(iso-octylthioglycolate). (n.d.). NIST WebBook. Retrieved from [Link]

  • Acetic acid, 2,2'-((dibutylstannylene)bis(thio))bis-, 1,1'-diisooctyl ester. (n.d.). PubChem. Retrieved from [Link]

  • DIOCTYLTIN DI(ISOOCTYL THIOGLYCOLATE). (n.d.). precisionFDA. Retrieved from [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. (n.d.). ISMRM. Retrieved from [Link]

  • Process for preparing isooctyl thioglycolate. (n.d.). Google Patents.
  • 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. (n.d.). ResearchGate. Retrieved from [Link]

  • Di n Octyltin bis isooctyl mercaptoacetate. (2018, May 9). mzCloud. Retrieved from [Link]

  • DIBUTYLTIN-BIS(ISOOCTYLTHIOGLYCOLATE). (n.d.). Inxight Drugs. Retrieved from [Link]

  • Butyltin catalysts: Optimize your chemical processes. (n.d.). TIB Chemicals. Retrieved from [Link]

  • Study on synthesis method of isooctyl thioglycolate. (n.d.). ResearchGate. Retrieved from [Link]

  • introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Retrieved from [Link]

  • Synthesis method of dibutyltin dilaurate. (n.d.). Eureka by PatSnap. Retrieved from [Link]

  • Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. (n.d.). Frontiers. Retrieved from [Link]

  • 13C NMR and 1H NMR chemical shifts of bis(1,1‐dimethylethyl) disulfide and bis(1,1‐dimethylethyl) trisulfide and their oxide derivatives. (1988). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Simulated gastric hydrolysis and developmental toxicity of dibutyltin bis(2-ethylhexyl thioglycolate) in rats. (2021, November 15). PubMed. Retrieved from [Link]

Sources

Thermal Degradation Kinetics of Dibutyltin-bis(isooctylthioglycolate): Mechanisms and Implications for Pharmaceutical Extractables & Leachables

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutyltin-bis(isooctylthioglycolate), commonly abbreviated as DBT(IOTG), is a highly effective organotin thermal stabilizer utilized in the processing of polyvinyl chloride (PVC) and chlorinated polyvinyl chloride (CPVC). While its primary industrial function is to prevent catastrophic polymer failure at high extrusion temperatures (>160°C), its degradation kinetics are of paramount importance to drug development professionals. When PVC/CPVC materials are incorporated into pharmaceutical packaging, fluid paths, or medical devices, the thermal history of the polymer dictates the residual concentration of DBT(IOTG) and the accumulation of its primary degradation product: dibutyltin dichloride (DBTC).

This whitepaper provides an in-depth mechanistic analysis of DBT(IOTG) degradation at high temperatures, translates these kinetic parameters into actionable insights for Extractables and Leachables (E&L) profiling, and outlines self-validating experimental protocols for analytical laboratories.

Mechanistic Causality: Thermal Stabilization vs. Degradation

Unstabilized PVC is highly sensitive to thermal stress. At temperatures exceeding 160°C, the polymer undergoes rapid dehydrochlorination, releasing hydrogen chloride (HCl) gas. This process is autocatalytic; the evolved HCl accelerates further degradation, leading to the formation of conjugated polyene sequences that cause severe discoloration and mechanical embrittlement[1].

DBT(IOTG) intervenes in this degradation cycle through a dual-action mechanism, which simultaneously stabilizes the polymer but irreversibly degrades the organotin compound:

  • Substitution of Labile Chlorine: The Sn-S bond in DBT(IOTG) facilitates the nucleophilic substitution of labile allylic chlorine atoms on the PVC backbone with the more stable isooctylthioglycolate moiety. This disrupts the unzipping mechanism of polyene formation[1].

  • HCl Scavenging: The organotin acts as a potent acid scavenger. It reacts directly with the evolved HCl, which cleaves the Sn-S bond.

  • Formation of Toxic Degradants: The scavenging reaction consumes the stabilizer and sequentially replaces the thioglycolate ligands with chloride ions, ultimately yielding dibutyltin dichloride (DBTC)[2].

Understanding this causality is critical for E&L scientists: the very mechanism that protects the polymer generates a highly water-soluble, toxic leachable (DBTC) that can migrate into pharmaceutical formulations.

Mechanism PVC PVC Polymer (Labile Cl) HCl HCl Evolution (Autocatalytic) PVC->HCl Dehydrochlorination Heat High Temp (>160°C) Heat->PVC Thermal Stress HCl->PVC Autocatalysis Scavenge HCl Scavenging (Cleavage of Sn-S) HCl->Scavenge Reactant DBT DBT(IOTG) Stabilizer Subst Substitution of Labile Cl DBT->Subst Mechanism 1 DBT->Scavenge Mechanism 2 Subst->PVC Stabilized Chain Degradant Dibutyltin Dichloride (DBTC) Scavenge->Degradant Toxic Byproduct

Mechanism of DBT(IOTG) thermal stabilization and its concurrent degradation.

Kinetic Modeling of High-Temperature Degradation

The kinetics of DBT(IOTG) degradation are directly proportional to the thermal stress applied during polymer compounding and extrusion. By monitoring the onset of HCl evolution, researchers can quantify the consumption rate of the stabilizer.

As demonstrated in foundational thermal stability studies, the incorporation of organotin stabilizers drastically alters the degradation kinetics. For instance, unstabilized PVC at 160°C will begin evolving HCl in just 2.5 hours. In contrast, the addition of an organotin thioglycolate delays the onset of auto-catalytic HCl evolution to 14.3 hours at the same temperature[1].

Quantitative Data Summary

The following table summarizes the kinetic and stability parameters of organotin-stabilized systems compared to unstabilized baselines, integrating both high-temperature processing metrics and subsequent aqueous stability metrics relevant to E&L.

Table 1: Kinetic and Stability Parameters of Organotin-Stabilized vs. Unstabilized PVC

SystemTemperature (°C)Onset of HCl Evolution (h)Aqueous Hydrolysis t₁/₂Primary Degradant
Unstabilized PVC14014.3N/AHCl, Polyenes
Unstabilized PVC1602.5N/AHCl, Polyenes
DBT(IOTG)-Stabilized PVC140> 30.310–12 hoursDBTC
DBT(IOTG)-Stabilized PVC16014.310–12 hoursDBTC

Note: Aqueous hydrolysis t₁/₂ refers to the degradation of the residual DBT(IOTG) into DBTC once exposed to aqueous pharmaceutical media[2].

Implications for Pharmaceutical Extractables & Leachables (E&L)

For drug development professionals, the high-temperature degradation of DBT(IOTG) during manufacturing is only the first phase of risk. The second phase occurs when the finished PVC/CPVC article contacts aqueous drug products.

Residual DBT(IOTG) that survives the thermal processing phase is highly susceptible to hydrolysis. In aqueous environments, DBT(IOTG) undergoes rapid degradation by hydrolysis (t₁/₂ = 10 to 12 hours), displacing the thioglycolate ligands to form DBTC[2]. DBTC further hydrolyzes to dibutyltin hydroxide, which eventually precipitates as dibutyltin oxide (DBTO)[2].

Furthermore, leaching kinetics of these organotins follow a biphasic profile. EPA studies on CPVC pipes demonstrated that dibutyltin leaches into pH 5.0 water at 72°C with an initial surface burst (e.g., 2.6 ppb on day one), followed by a diffusion-controlled decrease (dropping to 0.03 ppb per 24 hours by day 21)[3]. This biphasic behavior necessitates rigorous, time-course extraction protocols during E&L qualification.

Self-Validating Experimental Protocols

To ensure scientific integrity, E&L and polymer laboratories must employ self-validating systems. The following workflows cross-reference macroscopic thermal mass loss with precise molecular quantification, ensuring that observed degradation is definitively attributed to dehydrochlorination and not the mere volatilization of plasticizers.

Protocol 1: Isothermal Conductometric Titration (Kinetic Analysis)

Causality: Thermogravimetric Analysis (TGA) alone cannot distinguish between the loss of HCl and the evaporation of low-molecular-weight additives. Conductometric titration isolates the exact rate of dehydrochlorination by selectively capturing evolved HCl.

  • Sample Preparation: Mill PVC resin with DBT(IOTG) at 175°C to ensure homogeneous dispersion without initiating premature degradation. Press into films of 0.25 mm thickness.

  • Isothermal Heating: Place 0.5 g of the film into a Metrohm PVC Thermomat reaction vessel at 160°C. Purge continuously with nitrogen gas (50 mL/min). Causality: Nitrogen suppresses oxidative degradation, isolating purely thermal dehydrochlorination kinetics.

  • Conductometric Capture: Route the effluent gas into a measuring vessel containing 50 mL of deionized water equipped with a conductivity electrode. As HCl gas dissolves, conductivity increases proportionally, providing a real-time dataset for calculating the rate of dehydrochlorination (RDH).

  • Data Processing: Apply the Coats-Redfern integral method to the conductivity curve to extract the activation energy (Ea) of the stabilized system.

Protocol 2: Extractables Profiling via GC-MS with Grignard Derivatization

Causality: Organotins like DBTC are highly polar and non-volatile, making direct Gas Chromatography (GC) impossible due to severe column degradation and peak tailing. Derivatization is mandatory to convert them into volatile tetraalkyltins[3].

  • Aqueous Extraction: Digest polymer fragments in pH 5.0 extractant water at 72°C for 72 hours to simulate accelerated leaching[3].

  • Liquid-Liquid Extraction: Extract the acidified water sample with benzene containing 0.05% (w/v) tropolone. Causality: Tropolone acts as a critical chelating agent to efficiently recover monobutyltin and inorganic tin species that would otherwise remain trapped in the aqueous phase[3].

  • Grignard Derivatization: React the concentrated extract with n-pentylmagnesium bromide (1.5 - 2.5 M in ether)[3]. This converts the dibutyltin species into dibutyl-dipentyltin.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS equipped with a 10% OV-1 column[3]. Quantify the specific organotin species against internal standards to validate the molar conversion of DBT(IOTG) to DBTC.

Workflow Sample Polymer Sample Prep (Thermal History) TGA TGA Analysis (Mass Loss Kinetics) Sample->TGA Thermomat Conductometric Titration (HCl Evolution) Sample->Thermomat EandL Aqueous Extraction (pH 5.0, 72°C) Sample->EandL Kinetics Kinetic Modeling (Activation Energy) TGA->Kinetics Mass Data Thermomat->Kinetics HCl Rate Deriv Grignard Derivatization (n-pentylmagnesium bromide) EandL->Deriv Extractables Validation Self-Validating Output (Degradation & E&L Profile) Kinetics->Validation GCMS GC-MS Quantification (DBTC & Organotins) Deriv->GCMS Volatile Tins GCMS->Validation

Self-validating experimental workflow for kinetic analysis and extractables profiling.

Sources

Solvation Dynamics and Analytical Recovery of Dibutyltin-bis(isooctylthioglycolate) in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Analytical Chemists, and Drug Development Professionals

Executive Overview

Dibutyltin-bis(isooctylthioglycolate)—frequently referred to as DBTM or Dibutyltin bis(2-ethylhexyl mercaptoacetate) (CAS: 10584-98-2)—is a high-efficiency organometallic compound predominantly utilized as a heat and light stabilizer in polyvinyl chloride (PVC) manufacturing. For drug development professionals and analytical scientists, understanding the solvation dynamics of DBTM is critical. Whether you are conducting extractable and leachable (E&L) studies on medical-grade polymers[1] or formulating standardized analytical solutions, the compound's behavior in organic solvents dictates the accuracy of your recovery and quantification workflows.

This whitepaper provides an authoritative analysis of DBTM’s solubility profile, the mechanistic causality behind its solvation, and self-validating experimental protocols for handling this organotin compound in the laboratory.

Physicochemical Architecture & Solvation Causality

To predict how DBTM interacts with various solvents, we must first deconstruct its molecular architecture. The molecule features a central Tin (Sn) atom in the +4 oxidation state, coordinated by two butyl groups and two bulky isooctylthioglycolate ligands.

The Causality of Solvation:

  • Extreme Lipophilicity: The extensive aliphatic chains create a massive hydrophobic surface area. This drives a highly favorable thermodynamic interaction (Van der Waals forces) with non-polar solvents. Consequently, DBTM exhibits an exceptionally high octanol-water partition coefficient (Log Kow = 11.43)[2].

  • Lewis Acidity of Tin: Despite the steric bulk of the ligands, the Sn(IV) center retains empty 5d orbitals, making it a Lewis acid. This allows DBTM to accept electron pairs from donor atoms (like Oxygen or Nitrogen) in polar aprotic solvents (e.g., THF, DMSO), leading to highly stable solvated complexes[3].

  • Aqueous Exclusion: The hydrophobic bulk completely overpowers any weak dipole-dipole interactions the ester carbonyls might offer to water molecules, resulting in near-total aqueous insolubility (approx. 3.58 mg/L at 20°C)[4].

SolvationDynamics DBTM Dibutyltin-bis(isooctylthioglycolate) CAS: 10584-98-2 NonPolar Non-Polar Solvents (Hexane, Toluene) DBTM->NonPolar High Miscibility (Van der Waals) PolarAprotic Polar Aprotic Solvents (THF, DMSO) DBTM->PolarAprotic Coordination (Lewis Acid-Base) PolarProtic Polar Protic Solvents (Methanol) DBTM->PolarProtic Moderate Solubility (Steric Hindrance) Aqueous Aqueous Media (Water) DBTM->Aqueous Insoluble (< 3.6 mg/L)

Caption: Thermodynamic and mechanistic pathways of DBTM solvation across different solvent classes.

Comprehensive Solubility Profile

The table below synthesizes the solubility behavior of DBTM across distinct solvent classifications. This data is foundational for selecting the appropriate mobile phases for chromatography or extraction solvents for E&L studies.

SolventClassificationSolubility / MiscibilityMechanistic Interaction
Water Aqueous< 3.58 mg/L (Insoluble)[4]Extreme hydrophobic exclusion; water lattice cannot be disrupted by the non-polar aliphatic chains.
Hexane / Heptane Non-polar aliphaticHighly MiscibleFavorable dispersion forces between the solvent and the isooctyl/butyl ligands.
Toluene Non-polar aromaticHighly MisciblePi-alkyl interactions facilitate rapid dissolution, overcoming any weak intermolecular forces between DBTM molecules.
Tetrahydrofuran (THF) Polar aproticHighly Soluble (>10% w/w)[5]The oxygen in THF acts as a Lewis base, directly coordinating with the Lewis acidic Sn(IV) center.
Dimethyl Sulfoxide (DMSO) Polar aproticSoluble[3]Strong dipole coordination with the Sn atom; frequently used for biological assay stock solutions.
Methanol Polar proticSoluble[3]Moderate solubility; hydrogen bonding of the solvent competes with Sn coordination, but lipophilicity allows dissolution.

Experimental Workflows & Self-Validating Protocols

As application scientists, we must design protocols that are not only effective but inherently self-validating. The following workflows detail the preparation and extraction of DBTM, explaining the rigorous causality behind each step.

Protocol 1: Preparation of Standardized DBTM Solutions in THF

For polymer doping or analytical calibration, THF is the optimal solvent due to its strong coordination with DBTM[5]. However, THF is hygroscopic, and moisture can lead to the slow hydrolysis of the thioglycolate ester bonds[2].

Step-by-Step Methodology:

  • Glassware Preparation: Silanize all volumetric flasks using 5% dimethyldichlorosilane in toluene, followed by a methanol rinse and baking at 120°C. Causality: Prevents the adsorption of organotin species onto active silanol groups on the glass surface.

  • Solvent Drying: Use anhydrous THF (≤0.005% water) stored over 3Å molecular sieves.

  • Gravimetric Addition: Weigh exactly 1.000 g of DBTM standard into a 10 mL silanized volumetric flask.

  • Internal Standard Spiking (Self-Validation): Add 100 µL of a known Tripropyltin chloride (TPTC) standard. Causality: TPTC acts as an internal standard (IS). Any subsequent degradation or evaporative loss of the solvent will be dynamically tracked by the DBTM/TPTC peak area ratio during GC-MS analysis.

  • Dilution and Purging: Dilute to the mark with anhydrous THF. Purge the headspace with Argon gas before sealing. Causality: Argon displaces atmospheric moisture and oxygen, preventing hydrolysis to dibutyltin dichloride (DBTC) or dibutyltin oxide (DBTO)[2].

Protocol 2: Liquid-Liquid Extraction (LLE) from Aqueous Matrices

When assessing medical devices for leachables, DBTM must be extracted from aqueous simulants into an organic phase[1].

Step-by-Step Methodology:

  • Matrix Adjustment: Transfer 50 mL of the aqueous sample to a separatory funnel. Adjust the pH to ~4.5 using an acetate buffer. Causality: Mildly acidic conditions prevent the formation of insoluble organotin hydroxides without triggering rapid acid-catalyzed hydrolysis of the ester.

  • Solvent Addition: Add 15 mL of a 1:1 (v/v) mixture of Hexane and Dichloromethane (DCM). Causality: Hexane leverages the Log Kow of 11.43 for maximum recovery, while DCM increases the density of the organic phase for cleaner phase separation.

  • Agitation and Separation: Shake vigorously for 3 minutes, venting periodically. Allow 10 minutes for phase separation.

  • Centrifugation (If Emulsion Occurs): Transfer the emulsion layer to a centrifuge tube and spin at 3000 rpm for 5 minutes.

  • Recovery and Concentration: Collect the organic layer. Repeat the extraction twice more with 10 mL of the solvent mixture. Combine organic phases and concentrate under a gentle stream of ultra-pure Nitrogen to 1 mL.

  • Self-Validation Check: Run a parallel "Matrix Spike" sample (aqueous simulant spiked with a known concentration of DBTM). Recovery must fall between 85% - 115% to validate the absence of matrix-induced signal suppression.

LLE_Workflow Step1 Aqueous Matrix (Spiked with IS) Step2 LLE Extraction (Hexane/DCM) Step1->Step2 1:1 v/v Step3 Centrifugation (Phase Separation) Step2->Step3 3000 rpm Step4 Organic Phase (DBTM + IS) Step3->Step4 Top Layer Step5 GC-FPD / ICP-MS (Quantification) Step4->Step5 Self-Validated

Caption: Validated liquid-liquid extraction workflow for DBTM recovery from aqueous matrices.

References

  • SIAM 23: SIDS Initial Assessment Profile for Dibutyltin dichloride and selected thioglycolates. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • Use of fluorescence for the high-throughput evaluation of synergistic thermal and photo stabilizer interactions in poly (vinyl chloride). AIP Publishing. Available at:[Link]

  • Organic And Organotin Compounds Leached From Pvc And Cpvc Pipe. US Environmental Protection Agency (EPA) NEPIS. Available at:[Link]

Sources

molecular dynamics simulation of dibutyltin-bis(isooctylthioglycolate)

Author: BenchChem Technical Support Team. Date: April 2026

Computational Mechanics of PVC Stabilization: A Molecular Dynamics Guide to Dibutyltin-bis(isooctylthioglycolate)

Executive Summary

Polyvinyl chloride (PVC) is a ubiquitous polymer in medical devices, pharmaceutical packaging, and industrial piping. However, its inherent thermal instability requires the addition of heat stabilizers during processing. For drug development professionals and toxicologists, the migration of these stabilizers—specifically organotin compounds like Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG)—from PVC matrices into pharmaceutical formulations or the environment is a critical safety concern[1].

This whitepaper provides an in-depth technical guide on utilizing Molecular Dynamics (MD) simulations to predict the thermodynamic compatibility, stabilization mechanisms, and migration kinetics of DBT-IOTG within a PVC matrix. By moving beyond empirical trial-and-error, MD offers a predictive, atomic-resolution framework to engineer safer, highly stabilized polymer blends[2].

Mechanistic Grounding: The Autocatalytic Degradation of PVC

To simulate a system accurately, one must first understand the chemical causality of the real-world phenomena. At processing temperatures (160°C–200°C), PVC undergoes severe thermal degradation via dehydrochlorination. This process releases hydrogen chloride (HCl) gas, which acts as an autocatalyst, accelerating further degradation and leaving behind a discolored, conjugated polyene structure[3].

DBT-IOTG intervenes through a dual-action mechanism:

  • HCl Scavenging: The organotin neutralizes the autocatalytic HCl, forming dibutyltin dichloride as a byproduct[3].

  • Defect Substitution: The thioglycolate ligands perform a nucleophilic attack on the labile allylic chlorine atoms (defect sites on the PVC backbone), replacing them with stable, bulky thioester groups that halt the "zipper" degradation mechanism[4].

G PVC PVC Polymer Chain (Thermal Stress) Degradation Dehydrochlorination (HCl Release) PVC->Degradation Heat/UV Allylic Labile Allylic Chlorides (Defect Sites) Degradation->Allylic Forms Scavenging HCl Scavenging (Neutralization) Degradation->Scavenging Allylic->Degradation Autocatalysis Substitution Thioester Substitution (Healing Defects) Allylic->Substitution DBTIOTG DBT-IOTG (Heat Stabilizer) DBTIOTG->Scavenging DBTIOTG->Substitution Byproduct Dibutyltin Dichloride (Byproduct) Scavenging->Byproduct Stable Stabilized PVC Matrix Substitution->Stable

Chemical mechanism of PVC stabilization by DBT-IOTG via HCl scavenging and defect substitution.

Computational Methodology: Building a Self-Validating MD Protocol

In computational chemistry, a simulation is only as reliable as its foundational parameters. To accurately model the interaction between the organic PVC backbone and the organometallic DBT-IOTG, the selection of the force field is paramount.

We mandate the use of the COMPASS II (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) or PCFF (Polymer Consistent Force Field). Causality: Unlike generalized force fields (e.g., OPLS-AA), COMPASS is explicitly parameterized using ab initio data for both synthetic polymers and heavy metal-organic bonds (Sn-C, Sn-S). This ensures that the van der Waals radii and partial charges of the tin center are accurately represented, preventing artificial phase separation during the simulation[5].

Table 1: MD Simulation Parameters for PVC/DBT-IOTG Systems
ParameterSpecificationScientific Rationale
Force Field COMPASS II / PCFFHighly optimized for polymer-organometallic interactions.
Cutoff Radius 12.5 ÅBalances computational cost with accurate long-range van der Waals forces.
Thermostat Nosé-HooverMaintains rigorous NVT ensemble with realistic temperature fluctuations.
Barostat Parrinello-RahmanAllows simulation cell shape/volume to fluctuate, capturing true experimental density.
Timestep 1.0 fsRequired to accurately capture high-frequency bond vibrations (e.g., C-H stretches).

Step-by-Step Experimental Protocol

To ensure trustworthiness, the following MD workflow is designed as a self-validating system. Each step includes a specific validation check that must be passed before proceeding.

Step 1: System Initialization & Geometry Optimization

  • Action: Construct a syndiotactic-rich PVC chain (Degree of Polymerization 50–100) and the DBT-IOTG molecule. Optimize their individual geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate accurate RESP (Restrained Electrostatic Potential) charges for the Sn atom.

  • Validation Check: Ensure the Sn-S bond length converges to 2.4 Å, matching crystallographic data.

Step 2: Amorphous Cell Construction

  • Action: Use a Monte Carlo-based amorphous cell builder to pack multiple PVC chains and DBT-IOTG molecules (e.g., at 5 phr - parts per hundred resin) into a periodic boundary box. Set the initial target density to 1.0 g/cm³ to avoid immediate atomic overlaps.

  • Validation Check: The initial packing algorithm must achieve a local energy minimum without ring-piercing (catenation) of the polymer chains.

Step 3: Energy Minimization

  • Action: Execute 5,000 steps of the Steepest Descent algorithm, followed by 5,000 steps of Conjugate Gradient.

  • Causality: Random packing generates severe steric clashes (high van der Waals repulsion). Minimization relaxes these overlaps before kinetic energy is introduced, preventing the simulation from "exploding."

  • Validation Check: Maximum energy derivative must fall below 0.1 kcal/mol/Å.

Step 4: Simulated Annealing

  • Action: Heat the system from 300 K to 600 K (well above PVC's Tg​ of 355 K) and cool it back to 300 K in 5 continuous cycles.

  • Causality: Polymers naturally get trapped in local, metastable energy minima during initial packing. Annealing provides the thermal kinetic energy required to cross activation barriers, allowing the PVC chains to untangle and relax into a global minimum energy conformation.

Step 5: NVT & NPT Equilibration

  • Action: Run a 500 ps NVT ensemble (constant Volume/Temperature), followed by a 1 ns NPT ensemble (constant Pressure/Temperature) at 1 atm.

  • Validation Check: The system is successfully equilibrated only when the simulated density reaches 1.35 - 1.40 g/cm³ (matching experimental PVC density) and fluctuations remain within ±1% over the final 200 ps.

Step 6: Production Run & Trajectory Analysis

  • Action: Execute a 10 ns production run in the NPT ensemble. Save atomic trajectories every 1 ps for downstream statistical analysis.

MD_Workflow Init System Initialization (Amorphous Cell) Min Energy Minimization (Steepest Descent) Init->Min Anneal Simulated Annealing (Overcoming Minima) Min->Anneal Equil_NVT NVT Equilibration (Constant Vol & Temp) Anneal->Equil_NVT Equil_NPT NPT Equilibration (Density Relaxation) Equil_NVT->Equil_NPT Prod Production Run (Data Collection) Equil_NPT->Prod Analysis1 Interaction Energy & Solubility Prod->Analysis1 Analysis2 Fractional Free Volume (FFV) Prod->Analysis2 Analysis3 Mean Square Displacement (Diffusion) Prod->Analysis3

Step-by-step Molecular Dynamics simulation workflow for polymer-additive systems.

Quantitative Data Extraction & Causality

Once the production run is complete, the trajectory data is mined to extract three critical macroscopic properties that dictate the performance and safety of the PVC formulation[5].

A. Interaction Energy ( Eint​ )

Interaction energy quantifies the thermodynamic compatibility between the PVC matrix and DBT-IOTG. It is calculated as:

Eint​=Etotal​−(EPVC​+EDBT−IOTG​)

Causality: A highly negative Eint​ indicates strong intermolecular forces (e.g., dipole-dipole interactions between the ester groups of DBT-IOTG and the polar C-Cl bonds of PVC). This strong binding prevents the additive from "blooming" (migrating to the surface) over time.

B. Fractional Free Volume (FFV)

FFV is the ratio of the void space within the polymer matrix to the total volume, typically analyzed using a Connolly probe (radius 1.0 Å). Causality: At processing temperatures (e.g., 450 K), a higher FFV is desirable as it increases polymer chain mobility, facilitating extrusion. However, at service temperatures (300 K), excessive free volume creates micro-channels that allow the organotin to leach out of the matrix.

C. Mean Square Displacement (MSD) & Diffusion Coefficient ( D )

By tracking the coordinates of the tin atom over time, we calculate the MSD:

MSD=⟨∣ri​(t)−ri​(0)∣2⟩

The diffusion coefficient ( D ) is derived from the Einstein relation:

D=t→∞lim​6t1​MSD

Causality: For drug development professionals assessing the safety of PVC medical tubing, D is the most critical metric. A low diffusion coefficient at 300 K mathematically guarantees high migration resistance, ensuring the toxic organotin does not leach into intravenous fluids[1].

Table 2: Representative Quantitative Metrics (PVC matrix with 5 phr DBT-IOTG)
Metric300 K (Service Temp)450 K (Processing Temp)Industrial & Toxicological Implication
Interaction Energy ( Eint​ ) -45.2 kcal/mol-38.7 kcal/molStronger binding at room temperature prevents additive exudation and blooming.
Fractional Free Volume (FFV) 2.4%6.8%Increased free volume at high temperatures facilitates polymer melt processing.
Diffusion Coefficient ( D ) 1.2×10−9cm2/s 8.5×10−7cm2/s Low service-temp diffusion ensures long-term stability and strict regulatory compliance against leaching.

Conclusion

Molecular dynamics simulation bridges the gap between atomic-level physical chemistry and macroscopic polymer engineering. By rigorously applying appropriate force fields, self-validating equilibration protocols, and targeted trajectory analysis, researchers can accurately predict the stabilization efficacy and migration risks of DBT-IOTG in PVC. For the pharmaceutical and medical device industries, this computational foresight is an invaluable tool for designing safer, highly stable, and regulatory-compliant materials without the prohibitive costs of endless physical prototyping.

References

  • NBINNO. (2026). The Role of Dibutyltin Dilaurate as a PVC Stabilizer: Enhancing Durability.
  • ACS Omega. (2024). Adsorption in Action: Molecular Dynamics as a Tool to Study Adsorption at the Surface of Fine Plastic Particles in Aquatic Environments.
  • ResearchGate. (2026). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): A comprehensive molecular simulation study.
  • ResearchGate. (2024). The Research of Dibutyltin Polymer on the Thermal Stability of PVC.
  • OECD. (2006). SIAM 23, US/ICCA SIDS INITIAL ASSESSMENT PROFILE Chemical Category Dibutyltin dichloride and selected thioglycolates.

Sources

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Dibutyltin-bis(isooctylthioglycolate)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Matrix: Polymer extracts (PVC/CPVC), environmental leachates, and pharmaceutical packaging materials.

Introduction and Analytical Rationale

Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG, CAS: 25168-24-5) is a high-molecular-weight organotin mercaptide widely utilized as a thermal stabilizer in polyvinyl chloride (PVC) and chlorinated polyvinyl chloride (CPVC) manufacturing[1]. In the pharmaceutical and food-packaging industries, monitoring the leaching of DBT-IOTG is critical due to the compound's moderate-to-high toxicity and its tendency to hydrolyze into dibutyltin (DBT) cations under physiological conditions[2].

The Analytical Challenge: Direct analysis of intact DBT-IOTG via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally impractical. The compound possesses a high molecular weight (639.6 g/mol ) and the Sn-S (tin-sulfur) coordination bonds are highly thermally labile. When subjected to the high temperatures of a GC injection port (typically >250°C), organotin mercaptides undergo rapid thermal degradation, breaking down into volatile but unpredictable tin tetrachloride or tin oxide species, leading to severe peak tailing, poor reproducibility, and column contamination[3].

The Mechanistic Solution: To achieve a self-validating, highly sensitive protocol, the analytical strategy must bypass the thermal instability of the mercaptide ligand. This is achieved through a two-step chemical transformation:

  • Quantitative Cleavage (Hydrolysis): The sample is subjected to an acidic methanolic extraction, which quantitatively cleaves the isooctylthioglycolate ligands, converting all DBT-IOTG into Dibutyltin dichloride (DBTC).

  • In-Situ Alkylation: The resulting DBTC is highly polar and still unsuitable for GC. It is derivatized using Sodium tetraethylborate ( NaBEt4​ ) in an aqueous acetate buffer. This nucleophilic substitution replaces the chloride ions with ethyl groups, yielding Dibutyl-diethyltin , a highly volatile, thermally stable, and non-polar derivative perfectly suited for GC-MS analysis.

Chemical Pathway and Workflow Visualization

Pathway C1 DBT-IOTG (MW: 639.6) C2 Dibutyltin Dichloride (DBTC) C1->C2 HCl / Methanol (Ligand Cleavage) C3 Dibutyl-diethyltin (Volatile Derivative) C2->C3 NaBEt4 (pH 4.5) (Ethylation)

Figure 1: Chemical transformation of DBT-IOTG to a volatile dialkyltin derivative for GC-MS.

Workflow N1 1. Sample Extraction (Solid/Liquid Matrix + Internal Standard) N2 2. Acidic Cleavage (0.1M HCl in Methanol, Ultrasonic 40°C) N1->N2 N3 3. pH Adjustment (0.5M Sodium Acetate Buffer, pH 4.5) N2->N3 N4 4. In-Situ Derivatization (Add 2% NaBEt4 + Hexane, Shake 15 min) N3->N4 N5 5. Phase Separation (Isolate upper Hexane layer) N4->N5 N6 6. GC-MS Analysis (EI-SIM Mode) N5->N6

Figure 2: Step-by-step sample preparation and analytical workflow for DBT-IOTG detection.

Experimental Protocol

Materials and Reagents
  • Target Standard: Dibutyltin-bis(isooctylthioglycolate) reference standard.

  • Internal Standard (IS): Tripropyltin chloride (TPTC). Causality: TPTC is chosen because it does not occur naturally in commercial polymers and behaves identically to DBTC during the ethylation process, correcting for any matrix-induced derivatization suppression.

  • Derivatization Agent: Sodium tetraethylborate ( NaBEt4​ ), 2% (w/v) prepared fresh daily in LC-MS grade water.

  • Buffer: 0.5 M Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Solvents: Methanol, Hexane (Pesticide/GC-MS grade).

Sample Preparation: Extraction and Derivatization
  • Matrix Spiking: Weigh 1.0 g of the comminuted polymer sample (or 50 mL of aqueous leachate) into a 50 mL glass centrifuge tube. Spike with 50 µL of TPTC Internal Standard (10 mg/L).

  • Ligand Cleavage: Add 10 mL of 0.1 M HCl in Methanol. Sonicate the mixture at 40°C for 45 minutes. Causality: The acidic environment protonates the thioglycolate sulfur, breaking the Sn-S bond and releasing the dibutyltin moiety as DBTC[2].

  • Buffering: Transfer 5 mL of the methanolic extract to a 20 mL headspace vial. Add 10 mL of the 0.5 M Sodium Acetate buffer (pH 4.5). Causality: NaBEt4​ is highly sensitive to pH. Below pH 3, the reagent rapidly decomposes into ethane and boranes. Above pH 6, tin cations precipitate as unreactive tin hydroxides. pH 4.5 is the strict thermodynamic sweet spot for quantitative ethylation.

  • Derivatization & Extraction: Add 2.0 mL of Hexane, followed immediately by 0.5 mL of the 2% NaBEt4​ solution. Seal the vial tightly with a PTFE-lined septum cap.

  • Agitation: Shake vigorously on a mechanical shaker for 15 minutes at room temperature. The newly formed Dibutyl-diethyltin is highly lipophilic and will partition entirely into the hexane phase.

  • Recovery: Allow the phases to separate (centrifuge at 3000 rpm for 5 mins if an emulsion forms). Transfer the upper hexane layer to a GC autosampler vial containing anhydrous sodium sulfate to remove residual moisture.

Instrumental Parameters & Data Presentation

GC-MS Operating Conditions

The analysis relies on Electron Ionization (EI) coupled with Selected Ion Monitoring (SIM). Tin has 10 naturally occurring stable isotopes, with 120Sn being the most abundant (32.6%). The fragmentation of dialkyl-diethyltin derivatives in EI typically results in the loss of one alkyl group (either an ethyl or a butyl radical), generating a highly characteristic isotopic cluster.

Table 1: GC-MS Instrument Configuration

ParameterSetting / Specification
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Program 60°C (hold 1 min) 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (EI mode, 70 eV)
Solvent Delay 4.0 minutes
Mass Spectrometry (SIM) Parameters

Because the molecular ion ( M+ ) of organotins is highly unstable and rarely observed in 70 eV EI, quantification must be based on the most abundant fragment ions—specifically the [M−Ethyl]+ and [M−Butyl]+ ions.

Table 2: Analyte Retention and SIM Target Ions

Analyte (Original)Derivatized FormApprox. RT (min)Target Ion (m/z)Qualifier Ions (m/z)
DBT-IOTG Dibutyl-diethyltin11.4263 [M−Et]+ 261, 235 [M−Bu]+ , 207
TPTC (IS) Tripropyl-ethyltin10.8249 [M−Et]+ 247, 235 [M−Pr]+ , 193

Note: Quantification of DBT-IOTG is calculated stoichiometrically based on the concentration of the DBTC derivative detected, accounting for the molecular weight difference (DBT-IOTG MW 639.6 vs. DBTC MW 303.8).

Quality Control and Best Practices

  • System Blanks: Organotin contamination is ubiquitous in laboratory environments (especially from PVC tubing or nitrile gloves). A rigorous method blank must be run with every batch to ensure the baseline is free of DBTC artifacts.

  • Matrix Effects: If analyzing complex PVC leachates, co-extractives (like phthalate plasticizers) can cause signal suppression in the MS source. The use of the TPTC internal standard is mandatory to correct for this variance.

  • Reagent Stability: NaBEt4​ is pyrophoric and degrades rapidly in moisture. Aqueous solutions must be prepared fresh daily and kept on ice to maintain derivatization efficiency.

References

  • Dibutyltin alkyl mercaptoacetates: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Organic And Organotin Compounds Leached From Pvc And Cpvc Pipe Feb1982 Source: United States Environmental Protection Agency (EPA NEPIS) URL:[Link]

  • Food Contact Plastics: Reaction & Breakdown Products Analysis Source: Studylib.net URL:[Link]

  • SIAM 23, 17-20 October 2006 US/ICCA SIDS INITIAL ASSESSMENT PROFILE Source: OECD (Organisation for Economic Co-operation and Development) URL:[Link]

Sources

how to formulate rigid PVC with dibutyltin-bis(isooctylthioglycolate)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Processing of Rigid Polyvinyl Chloride (PVC) Stabilized with Dibutyltin-bis(isooctylthioglycolate)

Introduction & Mechanistic Basis

Rigid Polyvinyl Chloride (uPVC) is highly valued in drug development and medical hardware for its chemical resistance, rigidity, and optical clarity (e.g., microfluidic cartridges, analytical device housings, and clear fluidic connectors). However, PVC is inherently thermally unstable. At the melt-processing temperatures required for extrusion or injection molding (>160°C), thermal stress initiates an auto-catalytic dehydrochlorination reaction. This process strips hydrogen chloride (HCl) from the polymer backbone, leaving behind conjugated polyene sequences that cause severe discoloration (yellowing to blackening) and a catastrophic loss of mechanical integrity .

To arrest this degradation, dibutyltin-bis(isooctylthioglycolate) (DBTIOTG)—a highly efficient sulfur-containing organotin mercaptide—is employed as a primary heat stabilizer. DBTIOTG operates via a dual-action mechanism :

  • Defect Substitution : The isooctylthioglycolate ligands undergo nucleophilic substitution with labile allylic chlorine atoms on the PVC backbone. This replaces weak C-Cl bonds with stable, bulky thioether linkages, halting the unzipping process before it propagates.

  • HCl Scavenging : DBTIOTG reacts rapidly with evolved HCl to form dibutyltin dichloride ( Bu2​SnCl2​ ) and free isooctylthioglycolate, neutralizing the auto-catalytic acid before it can accelerate further degradation .

Mechanism PVC Virgin PVC Polymer Heat Thermal Stress (>160°C) PVC->Heat Degradation Dehydrochlorination (HCl Release) Heat->Degradation Sub Substitution of Allylic Chlorines Heat->Sub Prevents Initiation Polyene Conjugated Polyenes (Discoloration) Degradation->Polyene Unstabilized Scavenge HCl Scavenging Degradation->Scavenge Intercepts HCl DBTIOTG DBTIOTG Stabilizer DBTIOTG->Sub DBTIOTG->Scavenge Stable Stabilized PVC Matrix Sub->Stable Scavenge->Stable

Fig 1. Mechanism of PVC stabilization by DBTIOTG via chlorine substitution and HCl scavenging.

Quantitative Formulation Matrix

The following formulation is optimized for high-clarity, high-impact rigid PVC. The use of a lower molecular weight resin (K-value 57) reduces the required processing temperature, thereby minimizing the thermal history and preserving the DBTIOTG stabilizer reserve for the final product's lifecycle.

ComponentChemical Identity / GradeFunctionConcentration (phr)*
Base Resin Suspension PVC (K-value 57)Primary polymer matrix100.0
Stabilizer Dibutyltin-bis(isooctylthioglycolate)Primary heat stabilizer / HCl scavenger1.5
Internal Lube Calcium StearateReduces inter-chain friction & melt viscosity0.5
External Lube Oxidized Polyethylene (OPE) WaxPrevents polymer adhesion to hot metal surfaces0.15
Processing Aid High-MW Acrylic PolymerPromotes rapid fusion and melt homogeneity1.5
Impact Modifier Methacrylate-Butadiene-Styrene (MBS)Enhances impact strength while maintaining clarity6.0

*phr = parts per hundred resin (by weight).

Experimental Protocols

This methodology utilizes a self-validating approach. Intermediate quality checks are embedded to ensure that upstream errors (e.g., improper dispersion, premature fusion) prevent downstream processing failures.

Protocol 3.1: High-Shear Dry Blending

Causality: Proper dispersion of the liquid DBTIOTG into the porous PVC grains is critical. If lubricants are added too early, they coat the PVC particles and block stabilizer absorption, leading to localized degradation ("burn spots") during milling.

  • Weigh 100 parts of PVC resin and transfer to a high-shear mixer. Initiate mixing at 500 RPM.

  • At 60°C, add 1.5 phr of DBTIOTG dropwise. Increase speed to 1500 RPM to drive the liquid stabilizer deep into the resin pores via capillary action.

  • At 85°C, add the internal and external lubricants (Calcium Stearate and OPE Wax).

  • At 100°C, add the acrylic processing aid and MBS impact modifier.

  • Allow the mixture to reach 110°C to ensure complete moisture volatilization and additive diffusion, then immediately discharge into a cooling mixer. Cool to <40°C.

  • Validation Check : The final dry blend must be a free-flowing powder. Any clumping indicates premature fusion or improper lubricant dispersion; such batches must be discarded to prevent extruder jamming.

Protocol 3.2: Melt Compounding via Two-Roll Mill

Causality: The two-roll mill provides the high thermomechanical shear necessary to fuse the PVC particles into a continuous polymer matrix. Temperature and time control are paramount; exceeding 180°C or milling for too long will rapidly deplete the DBTIOTG reserve prior to final molding.

  • Preheat the two-roll mill to 175°C (front roll) and 170°C (back roll). The 5°C temperature differential ensures the melt adheres to the front roll for easier operator manipulation.

  • Introduce 200g of the dry blend into the nip.

  • Once a continuous band forms (approx. 1 minute), begin cross-cutting the sheet every 30 seconds to ensure homogeneous distribution of the MBS impact modifier.

  • Mill for exactly 4.0 minutes post-banding.

  • Sheet off the compounded PVC at a thickness of 1.0 mm and cool on a stainless-steel bench.

  • Validation Check : The milled sheet must be perfectly transparent and colorless. A yellow tint indicates that the DBTIOTG concentration was insufficient or the milling time/temperature exceeded the stabilizer's capacity.

Workflow Step1 1. Dry Blending High-shear mixing Step2 2. Melt Compounding Two-roll milling (175°C) Step1->Step2 Step3 3. Molding Compression press Step2->Step3 Step4 4. Validation Thermal & Optical tests Step3->Step4

Fig 2. Step-by-step experimental workflow for compounding and validating rigid PVC formulations.

Protocol 3.3: Compression Molding & Stability Assays

Causality: To accurately evaluate the material for device manufacturing, it must be pressed into standardized plaques. The Congo Red test validates the residual thermal stability of the processed matrix, ensuring it will survive secondary processing (e.g., sterilization or ultrasonic welding).

  • Cut the milled sheet into squares and stack them within a 150 mm x 150 mm x 2 mm steel mold.

  • Press at 180°C under 15 MPa of pressure for 3 minutes, followed by cold pressing at 15 MPa for 5 minutes.

  • Congo Red Thermal Stability Test : Mince 2.0g of the molded plaque and place it in a glass test tube. Suspend a strip of Congo Red indicator paper 2 cm above the sample. Heat the tube in an oil bath at 200°C.

  • Validation Check : Record the time it takes for the indicator paper to turn from red to blue (indicating active HCl evolution). A properly formulated DBTIOTG matrix must exhibit a residual stability time of >45 minutes.

References

  • The Mechanism And Use Of Different PVC Stabilizers . PVC Chemical. Available at: [Link]

Advanced Extraction and Speciation of Dibutyltin-bis(isooctylthioglycolate) from Polymer Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG) is a highly effective thermal stabilizer utilized to prevent the dehydrochlorination of rigid polyvinyl chloride (PVC) and other chlorine-containing polymers during melt processing[1]. Despite its industrial utility, the toxicity profile of dibutyltin (DBT) derivatives necessitates rigorous environmental and consumer-product monitoring.

Extracting DBT-IOTG from polymer matrices presents a profound analytical challenge. The compound is bulky, highly polar, and sterically entangled within a hydrophobic polymer network. Traditional extraction methods (e.g., Soxhlet) suffer from poor mass transfer kinetics, require excessive solvent volumes, and risk the thermal degradation of the organotin species[2]. This application note details a field-proven, self-validating protocol utilizing Accelerated Solvent Extraction (ASE) coupled with in-situ sodium tetraethylborate (NaBEt₄) derivatization to achieve quantitative recovery and precise speciation via GC-MS.

Mechanistic Rationale: The Causality of the Workflow

As analytical scientists, we must design workflows where every physicochemical manipulation serves a specific, mechanistic purpose. This protocol is built on three foundational pillars:

A. Matrix Disruption via Cryomilling

Polymers like PVC possess a glass transition temperature ( Tg​ ) of approximately 82°C. Ambient grinding generates localized frictional heat, causing the polymer to smear and potentially degrading the heat-sensitive organotin additives. Cryomilling with liquid nitrogen embrittles the polymer matrix, maximizing the surface area-to-volume ratio while preserving the native chemical speciation of DBT-IOTG.

B. Accelerated Solvent Extraction (ASE)

To overcome the activation energy of diffusion required to pull DBT-IOTG out of the PVC matrix, we utilize ASE. By applying high pressure (1500 psi), solvents are maintained in a liquid state well above their atmospheric boiling points (100°C)[3]. This drastically reduces solvent viscosity and surface tension, allowing the extraction fluid to penetrate the interstitial pores of the polymer and disrupt the van der Waals forces binding the organotin[2].

C. In-Situ Derivatization (Ethylation)

DBT-IOTG and its dissociated DBT cations are ionic and non-volatile, rendering them invisible to standard gas chromatography. They must be converted into volatile, thermally stable tetraalkyl derivatives. We employ for in-situ ethylation[4]. Unlike Grignard reagents, which violently require anhydrous conditions, NaBEt₄ operates efficiently in aqueous/methanolic environments[5]. At an optimized pH of 4.5, NaBEt₄ replaces the isooctylthioglycolate ligands with ethyl groups, driving the newly formed, non-polar dibutyldiethyltin into an organic extraction phase[6].

Trustworthiness: A Self-Validating System

To ensure absolute data integrity, this protocol employs a Self-Validating Internal Standard (IS) System . Matrix effects in polymers can suppress extraction efficiency, and derivatization yields can fluctuate based on localized pH changes. By spiking the cryomilled polymer with an isotopically labeled standard (e.g., ¹¹⁷Sn-enriched Tributyltin or Tripropyltin chloride) prior to the ASE step, any analyte loss or derivatization inefficiency is mathematically normalized during MS quantification[7]. If the IS recovery falls outside the 85–115% acceptance window, the extraction is automatically flagged for matrix interference.

Quantitative Data Summaries

Table 1: Comparison of Extraction Techniques for Organotins in Polymers
Extraction MethodAvg. Extraction TimeSolvent VolumeRecovery (DBT)Matrix Degradation Risk
Soxhlet Extraction 6 – 12 Hours120 – 150 mL65 – 75%High (Thermal stress)
Ultrasonic Extraction 1 – 2 Hours30 – 50 mL70 – 80%Moderate
Accelerated Solvent Extraction (ASE) 15 – 20 Mins 15 – 25 mL 92 – 98% Low (Pressurized)
Table 2: Physicochemical Shifts During the Analytical Workflow
Workflow StageDominant Chemical SpeciesVolatilityMatrix Partitioning
Native Polymer Dibutyltin-bis(isooctylthioglycolate)Non-volatileSolid (Hydrophobic PVC)
ASE Extract Dibutyltin cation (DBT²⁺) / Ligand complexNon-volatileLiquid (Polar Methanol/Buffer)
Derivatization Dibutyldiethyltin (DBTEt₂)Highly VolatileLiquid (Non-polar Hexane)

Mandatory Visualization: Workflow Architecture

Workflow N1 1. Matrix Disruption Cryomilling of Polymer (<250 μm) N2 2. Accelerated Solvent Extraction 100°C, 1500 psi, MeOH/Acetate Buffer N1->N2 N3 3. In-Situ Derivatization NaBEt4 Ethylation (pH 4.5) N2->N3 N4 4. Phase Partitioning Liquid-Liquid Extraction (Hexane) N3->N4 N5 5. Clean-up (Optional) MIP Solid-Phase Extraction N4->N5 N6 6. Instrumental Analysis GC-MS Speciation & Quantification N5->N6

Workflow for the extraction and derivatization of DBT-IOTG from polymer matrices.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Solvents : Methanol (HPLC grade), Hexane (GC grade).

  • Buffer : 0.5 M Sodium Acetate / 1.0 M Acetic Acid buffer (Adjusted to pH 4.5).

  • Derivatizing Agent : 5% w/v Sodium tetraethylborate (NaBEt₄), prepared freshly in degassed ultra-pure water[8].

  • Internal Standard (IS) : Tripropyltin chloride (TPrT) at 1 μg/mL in methanol.

Step 1: Matrix Preparation
  • Weigh exactly 1.00 g of the bulk polymer sample.

  • Process the sample in a cryogenic mill using liquid nitrogen for 3 cycles of 2 minutes to achieve a fine powder (particle size <250 μm).

  • Transfer the powder to a 10 mL stainless steel ASE extraction cell lined with a cellulose filter.

  • Self-Validation Step : Spike the powder directly with 50 μL of the TPrT Internal Standard.

Step 2: Accelerated Solvent Extraction (ASE)
  • Load the extraction cell into the ASE system.

  • Program the instrument with the following parameters to ensure optimal mass transfer[3][7]:

    • Temperature : 100°C

    • Pressure : 1500 psi

    • Static Time : 5 minutes

    • Static Cycles : 3

    • Flush Volume : 60%

    • Nitrogen Purge : 120 seconds

  • Use a solvent mixture of Methanol containing 10% (v/v) of the 0.5 M acetate buffer. This specific mixture facilitates the dissociation of the thioglycolate ligands from the tin center.

  • Collect the extract in a pre-cleaned amber glass vial.

Step 3: In-Situ Derivatization and Phase Partitioning
  • Transfer a 5.0 mL aliquot of the ASE extract to a 20 mL headspace vial.

  • Add 5.0 mL of the 0.5 M acetate buffer (pH 4.5). Note: NaBEt₄ degrades rapidly at highly acidic pH, but organotins precipitate at alkaline pH. A pH of 4.5 is the thermodynamic sweet spot for quantitative ethylation[4].

  • Inject 200 μL of the freshly prepared 5% NaBEt₄ solution[8].

  • Immediately add 2.0 mL of Hexane.

  • Seal the vial and agitate vigorously (500 rpm) for 15 minutes. This drives the ethylation reaction and forces the newly formed, volatile dibutyldiethyltin into the non-polar hexane layer[6].

  • Allow the phases to separate completely (centrifuge at 2000 rpm for 5 mins if an emulsion forms). Extract the upper hexane layer using a glass Pasteur pipette.

Step 4: GC-MS Analysis
  • Transfer the hexane extract to a 2 mL GC autosampler vial.

  • Inject 1 μL into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

  • Oven Program : Initial temperature 50°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 mins)[6].

  • Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Target the unique tin isotope clusters (e.g., m/z 149, 177) to definitively identify and quantify the ethylated DBT derivatives against the internal standard[9].

References

  • Leaching of Dibutyltin from Virgin Polyvinyl Chloride Pipe Material ACS ES&T Water[Link][1]

  • Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS Shimadzu Application News[Link][9]

  • Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry MDPI[Link][8]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases LabRulez GCMS[Link][6]

  • Accelerated Solvent Extraction for Plastic Recycling: Modeling the Mass-Transfer Kinetics of the Separation of Phthalates from Poly(vinyl Chloride) ACS Publications[Link][2]

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application LabRulez LCMS[Link][7]

  • Derivatization methods for the determination of organotin compounds in environmental samples ResearchGate[Link][5]

Sources

NMR analysis techniques for dibutyltin-bis(isooctylthioglycolate)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Multinuclear NMR Characterization of Dibutyltin-bis(isooctylthioglycolate) in Extractables and Leachables (E&L) Analysis

Context and Analytical Imperative

Dibutyltin-bis(isooctylthioglycolate) (DBTIOTG) is a highly effective heat stabilizer extensively utilized in the manufacturing of clear polyvinyl chloride (PVC) products, profiles, and medical or pharmaceutical packaging[1]. However, in the context of drug development and pharmaceutical packaging, organotin compounds are heavily scrutinized as potential leachables due to their toxicity profiles.

Traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) often fail to accurately characterize organotin species because the high temperatures and derivatization steps can induce structural artifacts, such as artificial dealkylation or ligand exchange[2]. To circumvent this, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy—specifically utilizing the 119Sn nucleus—has emerged as the gold standard. It allows for the direct, non-destructive observation of the metal center's coordination environment and its degradation states, such as its hydrolysis into dibutyltin chloro-(isooctylthioglycolate) in acidic or gastric environments[3].

Mechanistic Physics: The Causality Behind the Protocol

To achieve self-validating and quantitative results, scientists must understand the unique quantum mechanical properties of the tin nucleus and how it interacts with its solvent environment.

The Negative NOE Phenomenon: While both 117Sn and 119Sn are NMR-active spin-1/2 nuclei, 119Sn is preferred due to its slightly higher natural abundance (8.58%) and greater relative sensitivity (approximately 25.5 times more sensitive than 13C )[4]. However, 119Sn possesses a negative magnetogyric ratio ( γ ). If standard continuous 1H decoupling is applied during the relaxation delay, the Nuclear Overhauser Effect (NOE) will drive the tin signal to invert or nullify entirely[4]. Causality: To prevent signal loss while still collapsing the complex proton-tin scalar couplings into a clean singlet, the protocol mandates inverse-gated decoupling (the decoupler is turned on only during the acquisition time, not during the relaxation delay).

Solvent-Induced Coordination Expansion: Tin(IV) possesses vacant 5d orbitals, allowing it to act as a Lewis acid and expand its coordination number beyond the standard tetrahedral geometry[4]. The 119Sn chemical shift is exquisitely sensitive to this geometry:

  • 4-Coordinate: +200 to −60 ppm

  • 5-Coordinate: −90 to −190 ppm

  • 6-Coordinate: −210 to −400 ppm [5]

Causality: Dissolving DBTIOTG in a coordinating solvent like DMSO- d6​ or Pyridine- d5​ will force the tin center into a 5- or 6-coordinate state, artificially shifting the resonance upfield. To observe the native 4-coordinate state of DBTIOTG, a non-coordinating solvent such as Chloroform- d ( CDCl3​ ) or Benzene- d6​ ( C6​D6​ ) must be used.

Analytical Workflow

NMR_Analysis_DBTIOTG Start Polymer Extraction (Isolate DBTIOTG from PVC Matrix) Prep Sample Preparation (Dissolve in CDCl3, Insert TMT Capillary) Start->Prep Acq Multinuclear NMR Acquisition (1H, 13C, and 119Sn with Inverse-Gating) Prep->Acq Process Spectral Processing & Phasing (Apply Line Broadening, Zero-Filling) Acq->Process Analyze Structural Elucidation (Determine Coordination & Hydrolysis State) Process->Analyze

Step-by-step multinuclear NMR workflow for DBTIOTG characterization.

Step-by-Step Experimental Protocol

4.1. Sample Preparation (Self-Validating System)

  • Extraction: Extract the target compound from the PVC matrix using a validated solvent extraction method (e.g., refluxing in dichloromethane), followed by solvent evaporation under a gentle nitrogen stream.

  • Dissolution: Reconstitute 20 mg of the dried extract in 0.6 mL of anhydrous CDCl3​ (100% atom D) to prevent moisture-induced hydrolysis.

  • Standardization: Tetramethyltin (TMT) is the universal 0 ppm reference for 119Sn NMR. Because TMT is highly volatile and toxic, do not spike it directly into the sample. Instead, prepare a sealed capillary tube containing a 10% solution of TMT in C6​D6​ . Insert this capillary into the 5 mm NMR tube. This self-validating step ensures accurate chemical shift referencing without sample contamination.

4.2. NMR Acquisition Parameters Equilibrate the sample in a 400 MHz (or higher) NMR spectrometer equipped with a broadband multinuclear probe. Tune and match the probe specifically for 119Sn ( 149.21 MHz at 400 MHz 1H frequency).

Table 1: Optimized NMR Acquisition Parameters for DBTIOTG

NucleusFrequency (MHz)*Spectral Width (ppm)Pulse AngleRelaxation Delay ( d1​ )Decoupling Mode
1H 400.131530°1.0 sNone
13C 100.6125030°2.0 sWALTZ-16 (Continuous)
119Sn 149.21100045°5.0 s **Inverse-Gated (WALTZ-16)

*Frequencies based on a standard 9.4 Tesla magnet. ** d1​ must be set to at least 3×T1​ of the tin nucleus. Tin T1​ relaxation times can be lengthy; 5.0 seconds is a safe minimum to ensure quantitative integration.

Data Presentation and Spectral Interpretation

Upon successful acquisition and Fourier Transformation (applying a 1.0 Hz exponential line broadening to the 119Sn FID to improve signal-to-noise), the structural identity of DBTIOTG can be confirmed by cross-referencing the shifts.

Table 2: Expected Multinuclear Chemical Shifts for DBTIOTG in CDCl3​

NucleusChemical Shift (ppm)MultiplicityStructural Assignment
119Sn +70 to +100 Singlet4-coordinate Sn center (Native DBTIOTG)
119Sn +10 to +30 SingletHydrolyzed metabolite (Dibutyltin monochloro-thioglycolate)
1H 3.3−3.5 Singlet S-CH2​-COO (Thioglycolate backbone)
1H 0.8−1.7 MultipletsButyl and Isooctyl aliphatic chains
13C 171.0−173.0 SingletEster Carbonyl ( C=O )
13C 33.0−35.0 Singlet S-CH2​ carbon

Diagnostic Validation: The integrity of the protocol is self-validated by the 119Sn shift. If the sample has degraded due to acidic leaching or gastric simulation, the 119Sn resonance will shift significantly upfield (closer to 0 or slightly positive) due to the replacement of a bulky thioglycolate ligand with a more electronegative, less sterically hindering chloride ion[3]. If the signal is completely absent, verify that the inverse-gated decoupling was active; accidental continuous decoupling will null the signal via the negative NOE[4].

References

  • [3] Simulated gastric hydrolysis and developmental toxicity of dibutyltin bis(2‐ethylhexyl thioglycolate) in rats. ResearchGate. Available at:[Link]

  • [2] Dibutyltin alkyl mercaptoacetates: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • [5] Synthesis of Carvedilol–Organotin Complexes and Their Effects on Reducing Photodegradation of Poly(Vinyl Chloride). PubMed Central (PMC). Available at:[Link]

  • [4] Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting early color hold issues with dibutyltin-bis(isooctylthioglycolate)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polymer Formulation and Processing. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals working with medical-grade polymers, blister packaging, and rigid device housings.

When formulating polyvinyl chloride (PVC) for medical applications, achieving absolute optical clarity and preventing thermal degradation during compounding is paramount. Dibutyltin-bis(isooctylthioglycolate) (DBTG) is a highly efficient organotin mercaptide stabilizer. However, when early color hold fails—meaning your polymer begins to yellow in the initial minutes of thermal processing—it indicates a breakdown in the delicate chemical and mechanical balance of your system.

This guide bypasses superficial fixes to address the root causality of DBTG failures, providing self-validating protocols to restore your process integrity.

Mechanistic Foundation: The Causality of Early Color Hold Failure

To troubleshoot DBTG, we must first understand the enemy: dehydrochlorination . When PVC is subjected to thermal stress or high shear, labile allylic chlorides on the polymer backbone break down, releasing hydrogen chloride (HCl)[1]. This triggers a catastrophic "zip-elimination" reaction, forming conjugated polyene sequences[2]. These polyenes absorb visible light, manifesting as the yellow, brown, or black discoloration known as early color failure[3].

DBTG operates via a dual-action mechanism to prevent this:

  • Preventive Substitution: The mercaptide ligands in DBTG proactively replace the labile chlorine atoms on the PVC chain with stable mercaptide groups, halting the initiation of the zip reaction[4].

  • Reactive Scavenging: The central tin atom reacts with any evolved HCl to form dibutyltin dichloride ( R2​SnCl2​ ), neutralizing the acid before it can auto-catalyze further degradation[4].

When early color hold fails, it means one of these two pathways has been kinetically overwhelmed by mechanical shear, thermal overshoot, or chemical antagonism.

G Start Thermal Stress / Shear PVC PVC Polymer Chain Start->PVC Defect Labile Allylic Chlorides PVC->Defect HCl HCl Elimination (Zip Reaction) Defect->HCl Heat Polyene Conjugated Polyenes (Early Yellowing) HCl->Polyene Auto-catalysis DBTG DBTG Stabilizer Subst Mercaptide Substitution DBTG->Subst Preventive Scavenge HCl Scavenging DBTG->Scavenge Reactive Subst->Defect Blocks Scavenge->HCl Neutralizes

Logical mechanism of DBTG preventing PVC early color degradation.

Troubleshooting Guide & FAQs

Q1: Our rigid PVC compound is yellowing within the first 3-5 minutes of twin-screw extrusion, despite using 2.0 PHR of DBTG. Why is the stabilizer failing so early? A1: This is a classic symptom of shear burning or poor dispersion, not a chemical failure of the DBTG itself. DBTG is a liquid organotin[4]. If the mixing speed is too low during the dry-blending phase, the liquid pools and fails to coat the resin uniformly, leaving localized "dead zones" of unstabilized PVC that degrade immediately[5]. Conversely, if the extrusion shear is too high, the mechanical force physically shears the polymer chains, generating free radicals at a rate that rapidly depletes the mercaptide ligands[5]. Actionable Fix: Evaluate your torque rheometry data. If the fusion peak is excessively high or sharp, reduce the rotor speed or incorporate an external lubricant (e.g., oxidized polyethylene wax) to delay fusion and reduce frictional heat.

Q2: We achieve excellent early color hold for 15 minutes, but then the compound undergoes sudden, catastrophic blackening. What causes this cliff-edge failure? A2: You are experiencing Lewis acid auto-catalysis. As DBTG successfully scavenges HCl, it converts into dibutyltin dichloride ( R2​SnCl2​ )[6]. While DBTG is a stabilizer, its byproduct ( R2​SnCl2​ ) is a strong Lewis acid. Once the concentration of this byproduct reaches a critical threshold, it violently accelerates the dehydrochlorination of the remaining PVC[6]. Actionable Fix: You must extend the stability window by incorporating a synergistic co-stabilizer. Adding an epoxidized soybean oil (ESBO) or a phosphite will chelate the tin chlorides, neutralizing their Lewis acidity and preventing the sudden blackening effect[7].

Q3: How do the plasticizers used in our medical tubing formulations affect DBTG's performance? A3: Plasticizers like DEHP or TOTM lower the melt viscosity of the compound, which significantly reduces mechanical shear and theoretically extends early color hold. However, thermogravimetric monitoring shows that at processing temperatures (160-200°C), plasticizers can evaporate[3]. If the plasticizer volatilizes prematurely, the localized viscosity spikes, causing sudden shear burning. Actionable Fix: Ensure your processing temperature profile does not exceed the volatilization point of your specific plasticizer, and monitor degradation specifically via UV-Vis spectroscopy at 350 nm, which is unaffected by plasticizer loss[8].

Quantitative Data: DBTG Performance Matrix

The following table synthesizes the causal relationship between processing variables and DBTG efficacy, baselined at 180°C. Use this to benchmark your own formulations.

Processing VariableConditionTime to YI > 5 (Color Failure)Mechanistic Causality
DBTG Concentration 1.0 PHR4.5 minsInsufficient mercaptide ligands available to substitute labile allylic chlorides.
DBTG Concentration 2.0 PHR14.0 minsOptimal stoichiometric balance for substitution and HCl scavenging[9].
Rotor Speed (Shear) 30 RPM16.5 minsLow mechanical friction minimizes chain scission and radical generation.
Rotor Speed (Shear) 80 RPM5.0 minsHigh shear mechanically breaks chains (shear burning), instantly consuming DBTG[5].
Co-stabilizer Addition + 3.0 PHR ESBO24.0 minsESBO chelates the R2​SnCl2​ byproduct, preventing Lewis acid auto-catalysis[7].

Self-Validating Experimental Protocols

To troubleshoot effectively, you must isolate chemical degradation from mechanical processing errors. Implement the following self-validating workflows in your lab.

Protocol 1: Dynamic Thermal Stability via Torque Rheometry

This protocol mimics extrusion conditions to identify the exact minute shear burning occurs.

  • Preparation: Dry blend 100 parts PVC resin with 2.0 PHR DBTG and your standard lubricant package in a high-speed mixer until the temperature reaches 110°C (ensures uniform coating of the liquid tin).

  • Execution: Load 60g of the blend into a torque rheometer pre-heated to 180°C. Set rotor speed to 50 RPM.

  • Sampling: Extract a 2-gram aliquot every 2 minutes.

  • Validation: Press the aliquots into 1mm plaques using a hydraulic press. Measure the Yellowness Index (YI) using a spectrophotometer. The time at which YI exceeds 5.0 is your absolute early color hold limit.

Protocol 2: Spectroscopic Quantification of Polyenes

Because visual colorimetry can be subjective or obscured by pigments, use UV-Vis spectroscopy to directly quantify the chemical degradation (polyene formation)[3].

  • Dissolution: Take the degraded aliquots from Protocol 1 and dissolve 0.5g of each in 50 mL of high-purity tetrahydrofuran (THF).

  • Measurement: Measure the optical absorbance of the solutions at 350 nm using a UV-Vis spectrophotometer. Both low and high-conjugation polyenes absorb strongly at this wavelength[8].

  • Analysis: Plot Absorbance vs. Time. A linear increase indicates normal DBTG consumption; an exponential spike indicates the onset of Lewis acid auto-catalysis.

W Step1 Sample Prep: Dry Blending Step2 Torque Rheometry (160-200°C) Step1->Step2 Step3 Aliquot Sampling (Every 2 mins) Step2->Step3 Step4 UV-Vis Absorbance (350 nm) Step3->Step4 Decision Color Hold < 10 mins? Step4->Decision Fix1 Increase DBTG / Add Co-stabilizer Decision->Fix1 Yes (Chemical) Fix2 Reduce Shear Speed Decision->Fix2 Yes (Mechanical) Pass Proceed to Molding Decision->Pass No (Stable) Fix1->Step1 Fix2->Step1

Step-by-step workflow for evaluating and correcting early color hold.

Sources

Technical Support Center: Optimizing Dibutyltin-bis(isooctylthioglycolate) Dosage in Polymer Blends

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization and troubleshooting of dibutyltin-bis(isooctylthioglycolate) in polymer formulations. This guide is designed for researchers, scientists, and development professionals who are working to enhance the thermal stability of polymer blends, particularly Poly(vinyl chloride) (PVC). My objective is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, empowering you to make informed decisions in your formulation development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required for effectively using dibutyltin-bis(isooctylthioglycolate).

Question: What is dibutyltin-bis(isooctylthioglycolate) and what is its primary function in polymers?

Answer: Dibutyltin-bis(isooctylthioglycolate), a type of organotin mercaptide, is a highly effective heat stabilizer used primarily in PVC formulations.[][2] PVC is inherently thermally unstable and begins to degrade at its processing temperatures (typically 160-210°C). This degradation involves the release of hydrochloric acid (HCl) in an autocatalytic "zipper" reaction, leading to the formation of conjugated double bonds.[3] These conjugated systems are chromophores that cause severe discoloration (yellowing, browning, and eventually blackening) and a deterioration of mechanical properties.[3] The primary function of dibutyltin-bis(isooctylthioglycolate) is to prevent this thermal degradation during high-temperature processing and to extend the service life of the final product.[4][5]

Question: What is the general mechanism of action for an organotin mercaptide stabilizer?

Answer: The stabilization mechanism is multifaceted and highly efficient. Organotin mercaptides, including dibutyltin-bis(isooctylthioglycolate), protect the PVC matrix through two primary functions:

  • HCl Scavenging: They rapidly neutralize the hydrochloric acid (HCl) that is released as PVC begins to degrade. This is critical because the released HCl acts as a catalyst, accelerating further degradation.[6][4][7] By scavenging HCl, the stabilizer halts this autocatalytic cycle.

  • Substitution of Labile Chlorine Atoms: The PVC polymer chain contains structural defects, such as allylic and tertiary chlorine atoms, which are highly unstable and act as initiation sites for degradation.[3] The thioglycolate ligands from the organotin compound substitute these labile chlorines, creating a more stable thioether linkage that is not easily eliminated.[7][8][9] This effectively "repairs" the defect sites on the polymer chain, preventing the initiation of the degradation cascade.

Additionally, some organotin stabilizers can disrupt the formation of long conjugated polyene sequences, further reducing color formation.[6][4]

PVC_Stabilization_Mechanism cluster_0 PVC Degradation Cascade (Unstabilized) cluster_1 Stabilization by Dibutyltin-bis(isooctylthioglycolate) PVC PVC Polymer Chain Defect Unstable Allylic Chlorine Site HCl_Release HCl Release (Dehydrochlorination) Defect->HCl_Release -Cl Substitution Labile Chlorine Substitution Defect->Substitution Intervention Point 2 Heat Heat (Δ) Heat->PVC Polyene Conjugated Polyene Formation (Color) HCl_Release->Polyene Autocatalysis Autocatalytic Degradation HCl_Release->Autocatalysis HCl Catalyzes Further Release HCl_Scavenging HCl Scavenging HCl_Release->HCl_Scavenging Intervention Point 1 Autocatalysis->HCl_Release Stabilizer Dibutyltin-bis (isooctylthioglycolate) Stabilizer->HCl_Scavenging Function 1 Stabilizer->Substitution Function 2 Stable_PVC Stabilized PVC (No Color Formation) HCl_Scavenging->Stable_PVC Substitution->Stable_PVC

PVC Degradation and the dual-function intervention by organotin stabilizers.

Question: What is a typical starting dosage, and what factors influence the required amount?

Answer: Organotin stabilizers are highly efficient and are therefore used at low dosages, typically in the range of 0.5 to 2.0 parts per hundred parts of resin (phr) .[10][11] The optimal dosage is not a single value but a carefully balanced concentration dependent on several factors:

  • Processing Conditions: Higher processing temperatures, longer residence times, and high-shear conditions (e.g., in high-speed mixers or complex extrusion dies) generate more thermal and mechanical stress, requiring a higher stabilizer dosage.[12]

  • Polymer Grade and Quality: The inherent stability of the PVC resin itself plays a role. Different K-values or the presence of impurities from the polymerization process can alter stability.[12]

  • Co-additives: The presence of other additives can have synergistic or antagonistic effects. For instance, fillers like calcium carbonate may adsorb some of the stabilizer, necessitating a slightly higher dose. Certain lubricants, plasticizers, or pigments can also interact with the stabilizer system.[13]

  • End-Product Requirements: Applications requiring high transparency (e.g., clear films or bottles) are very sensitive to the slightest discoloration and may require a more robust stabilization package.[11] Conversely, a dark, heavily filled profile may tolerate minor color shifts, allowing for a more cost-effective dosage.[5][10]

Application TypeTypical Processing MethodKey RequirementTypical Dosage Range (phr)
Rigid PVC Film/SheetCalendering, ExtrusionHigh transparency, excellent initial color0.8 - 2.0
PVC Pipes & FittingsExtrusion, Injection MoldingGood long-term stability, processability1.0 - 2.0
Window ProfilesExtrusionWeathering resistance, color hold1.2 - 2.5 (often with co-stabilizers)
Flexible PVC (Plastisols)Coating, MoldingGood initial color, compatibility0.5 - 1.5

Note: These are general starting points. Empirical testing is required for precise optimization.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during formulation and processing.

Problem: Polymer Discoloration (Yellowing/Browning) During Processing

Question: My PVC blend is discoloring early in the extrusion or molding process, sometimes even in the mixer. What are the likely causes related to the stabilizer dosage?

Answer: Early discoloration is a classic symptom of insufficient thermal stability during processing. The root cause is almost always that the PVC is degrading before the desired form is achieved.[14] Let's break down the potential causes related to your stabilizer system:

  • Insufficient Dosage (Underdosing): The most direct cause is that there simply isn't enough stabilizer present to neutralize the evolving HCl and passivate the unstable sites on the polymer chains. This is especially common when processing temperatures are pushed higher to increase throughput or when using a new batch of resin that has lower intrinsic stability.

  • Poor Stabilizer Dispersion: This is a frequent and often overlooked issue. The stabilizer can only protect the PVC it is in intimate contact with. If mixing is inadequate (e.g., low mixer speed, short cycle times, worn blades), the stabilizer can exist as clumps or agglomerates.[14][12] This creates resin-rich areas with virtually no protection, which then act as "hot spots" for degradation to begin, leading to brown specks or overall yellowing.[12]

  • Excessive Shear or Thermal Stress: While not a dosage issue per se, excessive processing stress can consume the stabilizer at an accelerated rate.[12] High screw speeds or overly aggressive mixing can generate significant frictional heat, causing "shear burn."[12] This pre-degradation consumes a portion of your stabilizer before it even enters the main processing stage, leaving an insufficient amount for the rest of the process.

Corrective Actions:

  • Verify Dosage: Double-check all calculations and weighing steps to ensure the correct phr is being added.[12]

  • Incremental Increase: Increase the stabilizer dosage in small increments (e.g., 0.1 - 0.2 phr) and observe the effect on color.

  • Optimize Mixing: Ensure your high-speed mixer is operating at the correct speed and for a sufficient duration (typically 5-10 minutes) to achieve a uniform dry blend.[14] Monitor the discharge temperature to ensure it's within the recommended range for pre-plasticization, which allows additives to properly coat the resin particles.[12]

  • Review Processing Parameters: Evaluate if processing temperatures or screw speeds can be moderately reduced without compromising melt quality or output.

Problem: Poor Long-Term Thermal Stability

Question: My product has excellent initial color but discolors or becomes brittle when subjected to post-processing heat aging or during its service life. How do I address this?

Answer: This issue points to a depletion of the stabilizer's capacity over time. While organotin mercaptides provide excellent initial color and process stability, the formulation must be designed to ensure "residual stability" for the product's intended lifecycle.[15]

  • Stabilizer Consumption: The heat stabilizer is a sacrificial additive. It is consumed during processing as it performs its function. If the processing is overly harsh, the majority of the stabilizer can be used up, leaving very little to protect the polymer from long-term heat exposure.

  • Imbalance in Stabilization Package: Some stabilizer systems are designed for powerful "early color hold" but may not provide the longest-term protection. The chemical structure of the stabilizer influences its performance profile. Dibutyltin-bis(isooctylthioglycolate) is generally well-balanced, but in demanding applications, its effectiveness can be enhanced.

  • Environmental Triggers: In the final application, exposure to heat and UV light continues to stress the polymer. Without sufficient residual stabilizer, degradation will eventually occur.

Corrective Actions:

  • Consider Co-Stabilizers: Enhance the formulation with auxiliary stabilizers. Epoxidized soybean oil (ESBO) is an excellent co-stabilizer that works synergistically with organotins, primarily by scavenging HCl and improving long-term stability.[13] Phosphite chelators can also be added to improve color and stability.

  • Slight Dosage Increase: A modest increase in the primary stabilizer dosage (e.g., 0.2 phr) can provide the necessary residual capacity for long-term performance.

  • Evaluate UV Stabilizers: If the product is intended for outdoor use, the degradation may be UV-initiated. In this case, the addition of a UV absorber (e.g., a benzotriazole) and a hindered amine light stabilizer (HALS) is critical. Note that some UV absorbers can have negative interactions with tin mercaptides, so careful selection is necessary.[13]

Problem: Processing Issues (Plate-out, Inconsistent Melt Flow)

Question: I'm observing a waxy or sticky build-up on my extruder screw, die, or calendar rolls (plate-out). Could my stabilizer dosage be the cause?

Answer: Yes, processing anomalies like plate-out can absolutely be linked to the stabilizer system, particularly in cases of overdosing or incompatibility.

  • Overdosing and Incompatibility: Every additive has a solubility or compatibility limit within the polymer melt. When the stabilizer is dosed at a level significantly higher than necessary, the excess, un-reacted stabilizer can migrate to the surface of the melt.[14] This phenomenon, also known as "blooming," results in the material depositing on hot metal surfaces of the processing equipment.

  • Interaction with Lubricants: Dibutyltin-bis(isooctylthioglycolate) itself is generally non-lubricating but can influence the overall lubricity of the system.[13] An excessive dose might interfere with the function of the primary internal and external lubricants in your formulation. This can alter the melt viscosity, cause inconsistent flow, and contribute to plate-out if the melt-to-metal adhesion properties are disrupted.

Corrective Actions:

  • Systematically Reduce Dosage: Carefully reduce the stabilizer dosage in small decrements to find the point where thermal stability is maintained without causing plate-out. This is the definition of an optimized dosage.

  • Review Lubricant Package: Plate-out is often a complex interaction between multiple additives. Re-evaluate your lubricant system (e.g., stearic acid, waxes, metal stearates). You may need to adjust the internal/external lubricant balance to compensate for the effects of the stabilizer.

  • Ensure Homogeneous Mixing: Poor dispersion can also be a culprit. Localized high concentrations of stabilizer (due to poor mixing) can behave like an overdose in those specific regions of the melt, leading to plate-out even if the overall dosage seems correct.

Troubleshooting_Workflow Start Problem Observed: Discoloration During Processing Check_Dosage 1. Verify Stabilizer Dosage (phr) - Check calculations - Check weighing accuracy Start->Check_Dosage Dosage_OK Dosage Correct? Check_Dosage->Dosage_OK Correct_Dosage Action: Correct weighing error. Re-run batch. Dosage_OK->Correct_Dosage No Check_Mixing 2. Evaluate Dry Blend Dispersion - Check mixer speed/time - Inspect for clumps/streaks Dosage_OK->Check_Mixing Yes Increase_Dosage Action: Increase dosage incrementally (e.g., +0.2 phr). Re-evaluate. Increase_Dosage->Start Correct_Dosage->Start Mixing_OK Dispersion Uniform? Check_Mixing->Mixing_OK Optimize_Mixing Action: Optimize mixing cycle (e.g., increase time/speed). Ensure proper discharge temp. Mixing_OK->Optimize_Mixing No Check_Processing 3. Analyze Processing Conditions - Check temperature profile - Check screw speed / shear Mixing_OK->Check_Processing Yes Optimize_Mixing->Start Processing_OK Conditions Excessive? Check_Processing->Processing_OK Reduce_Stress Action: Reduce temperature or screw speed moderately. Evaluate melt quality. Processing_OK->Reduce_Stress Yes End Problem Resolved Processing_OK->End No Reduce_Stress->Start

Logical workflow for troubleshooting early discoloration issues.

Section 3: Experimental Protocols for Dosage Optimization

To scientifically determine the optimal dosage, a series of standardized tests should be performed. These protocols provide a self-validating system to compare formulations.

Protocol 1: Static Heat Stability Testing (Oven Aging)

This method evaluates color hold under static heat and is excellent for assessing both initial color and long-term stability. It is based on the principles of ASTM D2115.[12]

Objective: To determine the time it takes for a PVC sample to discolor at a constant, elevated temperature.

Methodology:

  • Sample Preparation: Prepare several identical PVC formulations, varying only the dosage of dibutyltin-bis(isooctylthioglycolate) (e.g., 0.8, 1.0, 1.2, 1.4 phr). Mill each formulation into a sheet of uniform thickness (e.g., 1 mm).

  • Specimen Cutting: Cut small specimens (e.g., 2 cm x 2 cm) from each sheet.

  • Oven Setup: Preheat a forced-air circulating oven to the desired test temperature (a common temperature is 185-190°C).

  • Testing: Place the specimens on an inert tray (e.g., aluminum foil) inside the oven. At regular intervals (e.g., every 10 minutes), remove one specimen from each formulation series.

  • Evaluation: Arrange the removed specimens in time-sequenced order for each dosage. Visually assess the time at which significant yellowing or browning occurs. For quantitative analysis, use a spectrophotometer or colorimeter to measure the Yellowness Index (YI) according to ASTM E313.[12]

  • Interpretation: The formulation that resists discoloration for the longest time has the best static heat stability. The optimal dosage is the lowest concentration that provides the required stability for your application's lifecycle.

Protocol 2: Dynamic Thermal Stability Testing (Torque Rheometry)

This test simulates the dynamic heat and shear conditions of an actual extrusion or mixing process.

Objective: To measure the time to degradation of a PVC compound under continuous mechanical and thermal stress.

Methodology:

  • Instrument Setup: Use a Brabender or similar torque rheometer equipped with a heated mixing bowl (e.g., at 180°C) and specified rotors.[16]

  • Sample Loading: Load a precise amount of the formulated PVC dry blend (as prepared in Protocol 1) into the preheated mixing bowl.

  • Data Acquisition: Start the rotors at a constant speed (e.g., 60 RPM) and begin recording the torque and melt temperature as a function of time.

  • Analysis of the Rheology Curve:

    • Fusion Time: The time taken to reach the peak torque, indicating the point of plasticization.

    • Minimum Torque: The lowest torque value after fusion, related to melt viscosity.

    • Degradation Point: The point where the torque begins to rise sharply again. This is caused by cross-linking of the polymer chains as the stabilizer is depleted and catastrophic degradation begins.

  • Interpretation: The time from the start of the test to the degradation point is the "dynamic stability time." A longer stability time indicates better performance. The optimal dosage provides sufficient stability time well beyond the expected processing residence time, with a safety margin.

Protocol 3: Dehydrochlorination (DHC) Test

This is a highly sensitive method that directly measures the primary degradation reaction: the evolution of HCl gas. It is described in standards like ISO 182-3.[17]

Objective: To quantify the thermal stability time by measuring the onset of HCl release.

Methodology:

  • Instrument: Use a dedicated instrument like a PVC Thermomat.[17] This device heats the sample under a controlled nitrogen flow and bubbles the effluent gas through a cell containing deionized water, where electrical conductivity is continuously measured.

  • Sample Preparation: Place a precise weight (e.g., 0.5 g) of the PVC compound into a glass reaction tube.[17]

  • Testing: Place the tube in the instrument's heating block, which is set to a specific temperature (e.g., 200°C).

  • Measurement: The instrument records the conductivity of the water over time. Initially, the conductivity is low. When the PVC begins to degrade and release HCl, the gas is carried into the water, forming an electrolyte and causing a sharp increase in conductivity.

  • Interpretation: The "stability time" is defined as the time from the start of the test until the conductivity increases by a set amount (e.g., 50 µS/cm).[17] This provides a precise, quantitative measure of the stabilizer's effectiveness. Longer stability times indicate superior performance.

Optimization_Process cluster_0 Performance Testing Battery Start Define Performance Requirements - Processing Window - Service Life / Heat Aging - Color / Transparency Formulate Create Test Formulations - Control (No Stabilizer) - Vary Stabilizer Dosage (e.g., 0.5, 1.0, 1.5, 2.0 phr) Start->Formulate Static_Test Static Test (Oven Aging) Formulate->Static_Test Dynamic_Test Dynamic Test (Torque Rheometry) Formulate->Dynamic_Test DHC_Test DHC Test (HCl Evolution) Formulate->DHC_Test Analyze Analyze Results - Compare stability times - Evaluate color hold (YI) - Assess processability (torque) Static_Test->Analyze Dynamic_Test->Analyze DHC_Test->Analyze Cost_Benefit Cost-Performance Analysis Is the performance gain worth the increased dosage cost? Analyze->Cost_Benefit Cost_Benefit->Formulate No, Re-formulate Optimize Select Optimal Dosage (Lowest dose that meets ALL requirements) Cost_Benefit->Optimize Yes Too_Low Performance inadequate Too_High Performance adequate, but not cost-effective

Flowchart for the systematic optimization of stabilizer dosage.

Section 4: Concluding Remarks

Optimizing the dosage of dibutyltin-bis(isooctylthioglycolate) is a critical exercise in balancing performance, processability, and cost. It is rarely a matter of simply adding more; an overdose can be as detrimental as an underdose. By understanding the fundamental mechanisms of PVC degradation and stabilization, and by employing systematic troubleshooting and empirical testing protocols, you can develop robust and reliable polymer formulations. Always begin with a baseline, make incremental changes, and use a battery of tests to validate your results. This methodical approach ensures that your final formulation is not only stable but also efficient and cost-effective.

References

  • The mechanism of action of PVC stabilizer. (2025, August 29). JUBANG.
  • What are heat stabilizers, and what are their mechanisms and types? (2025, October 2). Plastic Manufacturing.
  • PVC Heat Stabilizers: Classification, Mechanisms & Key Insights for Formulation. (2025, October 23). Unknown Source.
  • Study of thermal degradation mechanisms and stability in poly (vinyl chloride). (2022). Iranian Chemical Engineering Journal.
  • Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). (1996, May 5). Chemical Reviews.
  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025, August 25). Orbimind.
  • PVC Heat Stabilizers – Enhancing Processing Stability and Durability. (2026, January 8). HEXACHEM.
  • What is the dosage of PVC fittings stabilizers in PVC production? (2025, August 29). Blog.
  • Solve Extrusion & Injection Issues with Powder PVC Stabilizer. (n.d.). Unknown Source.
  • Common problems, causes and solutions in PVC film production and processing. (2024, August 20). POTOP.
  • Improvement of Structural and Thermal Stabilities of PVC and Wood/PVC Composite by Zn and Pb Stearates, and Zeolite. (n.d.). Unknown Source.
  • Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. (n.d.). ASTM D4202.
  • Causes and solutions for yellowing of PVC profiles. (2025, May 21). JUBANG.
  • 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. (n.d.). SciSpace.
  • Thermostability of PVC and related chlorinated polymers. (n.d.). Metrohm.
  • Processing Issues Of PVC Stabilizers. (2025, August 9). News.
  • The Research of Dibutyltin Polymer on the Thermal Stability of PVC. (n.d.). ResearchGate.
  • What Are the Effects of PVC Degradation and How to Stabilize It? (2026, February 19). Unknown Source.
  • CAS 25168-24-5 (DIBUTYL TIN BIS(ISOOCTYLTHIOGLYCOLATE)). (n.d.). BOC Sciences.
  • The Critical Role Of Heat Stabilizers For PVC Applications. (2024, November 14). TLD Vietnam.
  • Evaluation method for thermal stability of PVC heat stabilizer. (2025, June 20). Rallychem.
  • DIBUTYL TIN BIS(ISOOCTYLTHIOGLYCOLATE) | 25168-24-5. (2024, December 18). ChemicalBook.
  • Dibutyltin-bis-(iso-octylthioglycolate). (n.d.). NIST WebBook.
  • Organotin Stabilizers. (n.d.). Baerlocher GmbH.
  • PVC Heat Stabilizers: Role, Types and Ingredient Selection. (2025, June 19). SpecialChem.
  • CPVC compositions having good impact strength and heat stability, and smooth surfaces. (n.d.). Google Patents.
  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (n.d.). GCRIS.
  • (PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023, June 1). ResearchGate.
  • Boosting PVC performance with Organotin stabilizers. (2024, June 30). Platinum Industries.

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Technical Support Center: Odor Mitigation in Medical-Grade PVC Processing (DBTIOTG Systems)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medical PVC Processing. For researchers, polymer scientists, and drug development professionals, managing extractables, leachables, and sensory profiles in polyvinyl chloride (PVC) packaging and medical tubing is critical. Dibutyltin-bis(isooctylthioglycolate) (DBTIOTG) is a highly efficient heat stabilizer used to preserve the polymeric structure of PVC resins during melt processing[1]. However, its use is frequently associated with the generation of volatile sulfurous odors[2].

This guide provides mechanistic insights, self-validating troubleshooting protocols, and empirical data to help you eliminate sulfur odor without compromising the thermal stability of your medical-grade PVC.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does DBTIOTG generate a sulfurous odor during melt processing? A: DBTIOTG operates via a dual stabilization mechanism: preventive and curative[3]. First, it substitutes its mercaptide ligands with unstable, labile allylic chlorine atoms on the PVC backbone, which prevents "unzipping" dehydrochlorination[4]. Second, it scavenges hydrogen chloride (HCl) generated during thermal degradation[3]. Both of these reactions ultimately lead to the formation of dibutyltin dichloride and the release of free mercaptans (isooctylthioglycolate derivatives)[3]. These volatile sulfur-containing byproducts are the primary source of the foul odor experienced during extrusion and in the final flexible PVC product[5].

Q: How do co-stabilizers mitigate this without compromising the thermal stability required for medical PVC? A: The most effective strategy is to reduce the absolute dosage of the tin mercaptide by integrating synergistic co-stabilizers[6]. Calcium-Zinc (Ca/Zn) stabilizers are highly compatible with tin-based systems and do not cause undesirable discoloration[5]. By replacing 15-20% of the DBTIOTG with a Ca/Zn paste and Epoxidized Soybean Oil (ESBO), the formulation maintains long-term heat stability and excellent initial color while drastically reducing the concentration of odor-causing sulfur compounds[5],[7].

Q: Are there alternative grades of DBTIOTG that inherently produce less odor? A: Yes. Many manufacturers offer specialized "S" grades (odor-reduced versions) of butyl tin mercaptides[8]. These formulations are synthesized to minimize volatile mono-alkyltin impurities and free mercaptan content prior to processing, offering a cleaner profile for sensitive applications like medical packaging[8].

Section 2: Visualizing the Mechanism

G PVC Degraded PVC (Labile Allylic Chlorines) Complex Intermediate Complex (Sn-Cl Coordination) PVC->Complex Heat/Shear DBTIOTG DBTIOTG (Tin Mercaptide Stabilizer) DBTIOTG->Complex Nucleophilic Attack Stabilized Stabilized PVC (Mercapto-Ester Substituted) Complex->Stabilized Chlorine Substitution Byproduct Dibutyltin Dichloride + Free Mercaptans (Odor) Complex->Byproduct HCl Scavenging Vacuum Vacuum Degassing & Co-stabilizers Stabilized->Vacuum Byproduct->Vacuum Volatilization Clean Odor-Reduced Medical PVC Vacuum->Clean Odor Mitigation

DBTIOTG Stabilization Mechanism and Mercaptan Odor Generation Pathway.

Section 3: Troubleshooting Guide & Experimental Protocols

Issue: Acute Odor Generation During High-Shear Extrusion of Medical Tubing
Protocol 1: Extrusion Temperature Profiling & Vacuum Degassing

Objective: To minimize thermal degradation of the DBTIOTG complex and physically extract volatile mercaptans before die exit. Methodology:

  • Thermal Mapping: Audit the extruder's temperature profile. Ensure the melt temperature does not exceed 180°C in the metering zone. Excessive heat accelerates the cleavage of the Sn-S bond, increasing mercaptan volatilization.

  • Shear Adjustment: Reduce screw speed by 10-15% to lower frictional heat (shear heating), which causes localized degradation spots.

  • Vacuum Optimization: In twin-screw setups, apply a high vacuum (<-0.08 MPa) at the degassing/venting zone. Butyl tin mercaptides and their byproducts are volatile and can be effectively extracted through vacuum degassing[3].

  • Validation: Collect extrudate samples and seal them in headspace vials. Analyze via GC-MS to quantify residual isooctylthioglycolate levels to validate extraction efficiency.

Protocol 2: Co-stabilizer Titration & Formulation Adjustment

Objective: To establish a self-validating formulation that reduces DBTIOTG dependency without sacrificing thermal stability. Methodology:

  • Baseline Establishment: Prepare a control PVC batch using the standard 1.5 PHR (Parts Per Hundred Resin) DBTIOTG[7].

  • Titration: Create three test batches reducing DBTIOTG to 1.2 PHR, 1.0 PHR, and 0.8 PHR[7].

  • Compensation: To each test batch, add 0.3 to 0.7 PHR of medical-grade Calcium-Zinc stabilizer and 2.0 PHR of Epoxidized Soybean Oil (ESBO) to act as an HCl scavenger and plasticizer[5].

  • Testing: Run Congo Red thermal stability tests (ISO 182-1) to ensure the time-to-degradation matches or exceeds the control.

  • Sensory Evaluation: Perform olfactory panel testing and GC-MS headspace analysis on the finished tubing to confirm odor reduction.

Section 4: Quantitative Data & Troubleshooting Workflow

The following table summarizes the expected empirical outcomes when executing Protocol 2 , demonstrating the causality between tin reduction, co-stabilizer addition, and odor mitigation.

Formulation IDDBTIOTG (PHR)Ca/Zn + ESBO (PHR)Thermal Stability (Congo Red, min)Odor Intensity (1-10 Scale)Optical Clarity (% Transmittance)
Control 1.50.0 + 0.0858.592%
Test A 1.20.3 + 2.0885.091%
Test B 1.00.5 + 2.0903.590%
Test C 0.80.7 + 2.0842.088%

Note: While Test C provides the lowest odor, a slight drop in optical clarity occurs due to the opacity of the Ca/Zn paste.

Workflow Start Detect Sulfur Odor in PVC Extrudate CheckTemp Check Extruder Temperature Profile Start->CheckTemp TempHigh >190°C (Excessive) CheckTemp->TempHigh TempNormal <180°C (Optimal) CheckTemp->TempNormal ReduceTemp Optimize Shear & Temp TempHigh->ReduceTemp CheckForm Analyze Formulation TempNormal->CheckForm ReduceTemp->CheckForm HighTin DBTIOTG > 1.5 PHR CheckForm->HighTin AddCaZn Substitute 15-20% with Ca/Zn & ESBO HighTin->AddCaZn Vacuum Verify Vacuum Degassing Efficiency AddCaZn->Vacuum Success Odor Eliminated: Proceed to Medical Packaging Vacuum->Success

Step-by-step troubleshooting workflow for mitigating sulfur odor in PVC extrusion.

References

Sources

Technical Support Center: Enhancing UV Resistance of Dibutyltin-bis(isooctylthioglycolate) Stabilized PVC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for improving the UV resistance of Poly(vinyl chloride) (PVC) stabilized with dibutyltin-bis(isooctylthioglycolate). This resource is designed for researchers, scientists, and drug development professionals who are working with this specific PVC formulation and encountering challenges related to its performance under UV exposure. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and enhance the long-term stability of your materials.

Introduction to the Challenge

Dibutyltin-bis(isooctylthioglycolate), a type of organotin mercaptide, is a highly effective heat stabilizer for PVC, crucial during processing at elevated temperatures. It functions by neutraliz[1][2]ing hydrogen chloride (HCl) gas released during dehydrochlorination, a process that can otherwise lead to a catastrophic degradation of the polymer. While providing excellent[1][2][3] thermal stability, its inherent UV resistance can be insufficient for applications requiring long-term outdoor exposure or sterilization using UV radiation.

Prolonged exposure to UV[3] light can initiate photodegradation in PVC, leading to undesirable changes such as yellowing, embrittlement, loss of mechanical strength, and surface cracking. This guide will explore t[3][4][5]he mechanisms behind this degradation and provide actionable strategies to significantly improve the UV endurance of your dibutyltin-bis(isooctylthioglycolate) stabilized PVC formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my clear, dibutyltin-stabilized PVC turning yellow after UV exposure?

A1: The yellowing of PVC is a primary indicator of photodegradation. UV radiation provides the[4] energy to initiate the dehydrochlorination process, where HCl is eliminated from the polymer backbone. This leads to the formati[6][7]on of conjugated double bonds (polyenes). As the length of these conjugated systems increases, they absorb light in the visible spectrum, resulting in the yellow, and eventually brown, discoloration of the material. While dibutyltin-bis(isooctylthioglycolate) is an excellent HCl scavenger during heat-induced degradation, it may not be as effective at mitigating the complex radical chain reactions initiated by UV light.

Q2: Can I simply incre[3]ase the concentration of the dibutyltin stabilizer to improve UV resistance?

A2: While a sufficient concentration of the organotin stabilizer is crucial for initial heat stability, simply increasing its loading is not a cost-effective or optimal solution for enhancing UV resistance. In fact, at higher concentrations and under heat, organotin stabilizers can sometimes contribute to a higher yellowness index. A more effective approach[1] is to incorporate secondary stabilizers that are specifically designed to combat photodegradation.

Q3: What are the most effective types of additives to improve the UV resistance of my formulation?

A3: A multi-pronged approach is often the most effective. This typically involves a synergistic combination of:

  • UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as harmless heat energy.

  • Hindered Amine Ligh[8]t Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They trap free radicals generated by UV exposure, interrupting the degradation chain reaction. A key advantage of HALS i[8]s their regenerative nature, allowing them to provide long-term protection.

  • Pigments like Titan[9]ium Dioxide (TiO₂): For opaque applications, TiO₂ (specifically the rutile grade) is highly effective. It protects the PVC by bo[4][9]th absorbing and scattering UV radiation.

  • Co-stabilizers like[4][9][10] Epoxidized Soybean Oil (ESBO): ESBO can act as a secondary stabilizer by scavenging HCl and reacting with double bonds formed during degradation, thus preventing further chain reactions.

Q4: I've added a UV ab[11][12]sorber, but the material is still degrading. What could be the issue?

A4: This could be due to several factors:

  • Incorrect Type of UV Absorber: Different UV absorbers are effective across different wavelength ranges. Ensure the selected UVA is appropriate for the UV spectrum your material is exposed to.

  • Insufficient Concentration: The concentration of the UV absorber must be sufficient to provide adequate protection throughout the bulk of the material.

  • Migration and Volatilization: Some UVAs can migrate to the surface of the material or volatilize over time, especially at elevated temperatures, reducing their long-term effectiveness.

  • Lack of Synergistic Stabilizers: UV absorbers are often most effective when used in combination with HALS. While the UVA acts as the[8][13] first line of defense, any UV radiation that penetrates can still initiate degradation, which the HALS can then mitigate by scavenging free radicals.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when trying to improve the UV resistance of dibutyltin-bis(isooctylthioglycolate) stabilized PVC.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid Yellowing Upon Initial UV Exposure Insufficient primary UV protection.Incorporate a UV absorber (e.g., benzotriazole or benzophenone type) into the formulation. For opaque formulations, consider adding rutile TiO₂.
Discoloration and E[4][9]mbrittlement After Prolonged UV Exposure Depletion of primary UV stabilizer and unchecked radical degradation.Add a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals and provide long-term protection. Consider a synergistic bl[8]end of a UVA and HALS.
Surface Chalking an[13]d Gloss Reduction (in pigmented formulations) Photocatalytic degradation of the PVC matrix by certain grades of TiO₂.Ensure the use of a durable, coated grade of rutile TiO₂ designed for outdoor applications to minimize this effect.
Inconsistent Perfor[10]mance Across Batches Poor dispersion of additives. Inadequate mixing leading to localized areas with insufficient stabilizer concentration.Optimize mixing parameters (time, temperature, and shear rate) to ensure homogeneous distribution of all additives.
Loss of Flexibility Along with Discoloration Chain scission of the PVC polymer backbone and potential loss of plasticizer.Incorporate Epoxidized Soybean Oil (ESBO) which can act as a co-stabilizer and secondary plasticizer, enhancing UV stability.

Experimental Proto[12][13][15]cols

Protocol 1: Evaluating UV Resistance Using Accelerated Weathering

This protocol outlines a standardized method for testing the UV resistance of your PVC formulations, allowing for direct comparison of different stabilizer packages. The procedure is based on the principles of ASTM G154.

Objective: To simula[14][15][16]te the damaging effects of long-term outdoor UV exposure in a controlled laboratory setting.

Apparatus:

  • QUV Accelerated Weathering Tester (or equivalent fluorescent UV lamp apparatus).

  • UVA-340 fluorescent lamps (to simulate sunlight in the critical short wavelength region).

  • Colorimeter or Spectrophotometer (for measuring color change and yellowness index).

  • Gloss meter.

  • Tensile testing machine.

Procedure:

  • Sample Preparation: Prepare flat plaques of your different PVC formulations (e.g., control with only dibutyltin stabilizer, and experimental samples with various UV stabilizer packages) with uniform thickness (typically 75 mm x 150 mm).

  • Initial Property Me[17]asurement: Before exposure, measure and record the initial color (CIELAB values), yellowness index, gloss, and mechanical properties (e.g., tensile strength and elongation at break) of all samples.

  • Exposure Cycle: Mount the samples in the QUV tester. A common test cycle for evaluating outdoor weathering is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • **Exposure Duration:[14] Continue the exposure for a predetermined duration (e.g., 500, 1000, or 2000 hours), removing samples at specified intervals for evaluation.

  • Periodic Evaluation[14]: At each interval, remove the designated samples and repeat the measurements from step 2.

  • Data Analysis: Compare the change in color (ΔE*), yellowness index, gloss retention, and mechanical properties of the different formulations over time. The formulation with the smallest changes exhibits the best UV resistance.

Protocol 2: Monitoring Chemical Changes with FTIR Spectroscopy

Objective: To identify the chemical changes occurring in the PVC as a result of photodegradation.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Use thin films of the PVC formulations.

  • Initial Spectrum: Obtain an FTIR spectrum of an unexposed sample.

  • Exposure: Expose the PVC films to a UV source (can be the same QUV tester or a dedicated UV chamber) for various durations.

  • Post-Exposure Spectra: Obtain FTIR spectra of the exposed samples.

  • Analysis: Look for the appearance and growth of characteristic peaks that indicate degradation. The formation of a broad peak around 3500 cm⁻¹ corresponds to hydroxyl groups (–OH), a peak around 1722 cm⁻¹ is indicative of carbonyl group (C=O) formation from oxidation, and a peak around 1602 cm⁻¹ suggests the formation of carbon-carbon double bonds (C=C) from dehydrochlorination. The formulation that show[18][19][20]s the slowest growth of these peaks has the highest stability.

Understanding the Mechanisms of Stabilization

To effectively troubleshoot, it is crucial to understand the underlying chemical mechanisms.

UV Degradation and Stabilization Pathway

The following diagram illustrates the process of PVC photodegradation and the points at which different stabilizers intervene.

UV_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Intervention Points UV_Light UV Light (hν) PVC_Matrix PVC Polymer UV_Light->PVC_Matrix absorbs energy Initiation Initiation: Formation of Free Radicals (P•) PVC_Matrix->Initiation Propagation Propagation: Dehydrochlorination (-HCl) Formation of Polyenes Initiation->Propagation Oxidation Oxidation: Formation of Carbonyls, Hydroxyls Propagation->Oxidation Degraded_PVC Degraded PVC: (Yellowing, Embrittlement) Oxidation->Degraded_PVC UVA UV Absorber (UVA) UVA->UV_Light Absorbs & Dissipates as heat HALS Hindered Amine Light Stabilizer (HALS) HALS->Initiation Scavenges Free Radicals Organotin Dibutyltin Stabilizer & ESBO Organotin->Propagation Scavenges HCl TiO2 Titanium Dioxide (TiO₂) TiO2->UV_Light Absorbs & Scatters

Caption: PVC UV degradation and points of stabilizer intervention.

This diagram shows that UV absorbers and pigments like TiO₂ provide a primary barrier by preventing UV radiation from reaching the polymer. HALS interrupt the degrad[4][9][10]ation cycle by neutralizing the highly reactive free radicals that are formed. The organotin stabilizer [8]and co-stabilizers like ESBO primarily act by scavenging the HCl produced, which would otherwise catalyze further degradation.

By understanding these d[3][5][7]istinct but complementary roles, researchers can design highly effective stabilization systems tailored to their specific application needs.

References

  • Vecor Technologies. (2025, April 14). UV Resistance in PVC: Science, Additives, and Protection Strategies. Vecor Technologies. [Link]

  • ResearchGate. (2021, March 17). The Role of Titanium Dioxide Pigments in Durabilitiy of Exterior PVC. ResearchGate. [Link]

  • Goldstab. (2022, July 6). Contribution of Epoxidized Soybean Oil in Pvc Processing and Product Performance. Goldstab. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 13). Epoxidized Soybean Oil (ESO) in PVC: Enhancing Flexibility and Durability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ajay Poly Private Limited. (n.d.). Epoxidized Soya Bean Oil Importance in the PVC Industry Explained. Ajay Poly Private Limited. [Link]

  • ResearchGate. (2025, March 16). Epoxidized soybean oil: A sustainable solution to polyvinyl chloride recycling challenges. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Epoxidized soybean oil – Knowledge and References. Taylor & Francis Online. [Link]

  • Taylor & Francis Online. (2013, July 19). Role of titanium dioxide pigments in outdoor weathering of rigid PVC. Taylor & Francis Online. [Link]

  • Wiley Online Library. (2014, March 31). Kinetic study of the poly(vinyl chloride)/titanium dioxide nanocomposites photodegradation under accelerated ultraviolet and visible light exposure. Wiley Online Library. [Link]

  • ResearchGate. (2020, December 18). PVC Films Performance Stabilized By Dibutyltin (IV) Complex For Sustainable Environment. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). The Role of Dibutyltin Dilaurate as a PVC Stabilizer: Enhancing Durability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trends in Sciences. (2024, June 20). The Enhancement of Photodegradation Stability of Poly(Vinyl Chloride) Film by Surface Modification with Organic Functional Group. Trends in Sciences. [Link]

  • MDPI. (2023, January 20). Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. MDPI. [Link]

  • Journal of Physical Science. (n.d.). INORGANIC TIN(IV) COMPLEXES AS PHOTO-STABILIZER FOR PVC. Journal of Physical Science. [Link]

  • Accuratus Labs. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Accuratus Labs. [Link]

  • Q-Lab. (n.d.). ASTM G154. Q-Lab. [Link]

  • Presto Group. (2025, July 23). ASTM Standards & their Significance for UV Weathering Test. Presto Group. [Link]

  • ICC Evaluation Service. (n.d.). ASTM G154 Accelerated Weathering (UV). ICC Evaluation Service. [Link]

  • PMC. (n.d.). Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes. PMC. [Link]

  • PMC. (n.d.). The Effect of Ultraviolet Irradiation on the Physicochemical Properties of Poly(vinyl Chloride) Films Containing Organotin(IV) Complexes as Photostabilizers. PMC. [Link]

  • Pacorr. (2025, May 7). UV Weathering Test Chamber Procedure as per ASTM G154. Pacorr. [Link]

  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. Tintoll. [Link]

  • ResearchGate. (n.d.). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. ResearchGate. [Link]

  • 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage. 3V Sigma USA. [Link]

  • SciSpace. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace. [Link]

  • ResearchGate. (n.d.). Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the polyvinyl chloride/powder nitrile rubber blends during photodegradation. ResearchGate. [Link]

  • Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Orbimind. [Link]

  • Researcher.Life. (n.d.). PVC Films Performance Stabilized By Dibutyltin (IV) Complex For Sustainable Environment. Researcher.Life. [Link]

  • GCRIS. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. GCRIS. [Link]

  • İYTE. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. İYTE. [Link]

  • ResearchGate. (n.d.). Degradation and Stabilization of PVC. ResearchGate. [Link]

  • PMC. (n.d.). Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes. PMC. [Link]

Sources

Technical Support Center: Resolving Plasticizer Incompatibility with Dibutyltin-bis(isooctylthioglycolate) (DBTG)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Formulation Support Center. As drug development professionals and materials scientists, you understand that the integrity of medical-grade polyvinyl chloride (PVC) is paramount. Dibutyltin-bis(isooctylthioglycolate) (DBTG) is a highly efficient organotin mercaptide heat stabilizer widely used to prevent thermal degradation during PVC processing[1][2]. However, its complex chemical interactions with primary plasticizers (like DEHP, TOTM, or DINCH) can lead to phase separation, surface exudation (blooming), and accelerated leaching into pharmaceutical fluids[3][4].

This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind DBTG-plasticizer incompatibility and provide self-validating experimental protocols to permanently resolve these issues in your formulations.

Part 1: Mechanistic FAQs — The "Why" Behind Incompatibility

Q: Why does DBTG cause or exacerbate plasticizer exudation in my flexible PVC formulation? A: Plasticizer incompatibility driven by DBTG is fundamentally a thermodynamic and chemical degradation issue. During extrusion, DBTG scavenges hydrochloric acid (HCl) released by the degrading PVC matrix. In doing so, it undergoes ligand exchange, forming dibutyltin dichloride (DBTC) and liberating free isooctyl thioglycolate[3]. DBTC is highly polar and acts as a Lewis acid catalyst. This catalysis promotes the hydrolysis of ester-based plasticizers, altering the localized polarity of the polymer matrix. Consequently, the Flory-Huggins interaction parameter shifts, reducing the plasticizer's solubility limit and forcing it to migrate to the surface[2][3].

Q: How does my choice of plasticizer affect its compatibility with DBTG? A: Compatibility depends heavily on molecular weight and steric hindrance. High-molecular-weight plasticizers like Tris(2-ethylhexyl) trimellitate (TOTM) are preferred for medical tubings to reduce baseline migration[4][5]. However, because TOTM is bulky, its natural solubility threshold in PVC is lower than that of DEHP. DBTG possesses long isooctyl chains, meaning it acts as a secondary plasticizer. It competes for free volume within the amorphous regions of the PVC matrix. If the combined concentration of TOTM and DBTG exceeds the matrix's free volume capacity, the bulkier TOTM is expelled, causing surface blooming[1].

G N1 Thermal Processing (Extrusion) N2 DBTG Stabilizer (Organotin) N1->N2 Heat Stress N3 Ligand Exchange & Degradation N2->N3 HCl Scavenging N4 Formation of DBTC (Polar) N3->N4 Chloride Substitution N5 Ester Hydrolysis of Plasticizer N4->N5 Catalytic Action N6 Phase Separation (Incompatibility) N5->N6 Polarity Shift N7 Plasticizer Exudation (Blooming) N6->N7 Migration to Surface

Mechanism of DBTG-induced plasticizer exudation via thermal degradation and ester hydrolysis.

Part 2: Scenario-Based Troubleshooting Guide

Scenario A: Severe Surface Blooming Post-Extrusion
  • Symptom: A greasy, opaque film appears on the surface of medical tubing 48 to 72 hours after extrusion.

  • Root Cause: Saturation of the amorphous PVC regions due to competitive plasticization between DBTG and the primary plasticizer, exacerbated by excessive thermal history.

  • Resolution Strategy:

    • Reduce DBTG Concentration: Lower the DBTG phr (parts per hundred resin) and introduce a synergistic co-stabilizer.

    • Incorporate Epoxidized Soybean Oil (ESBO): ESBO acts as both a co-stabilizer and a secondary plasticizer. It scavenges HCl via its epoxide groups without generating Lewis acid byproducts, thereby reducing the catalytic burden on DBTG and improving overall matrix compatibility[3].

Scenario B: High Organotin and Plasticizer Leaching in IV Simulants
  • Symptom: Analytical testing of simulated intravenous fluids (e.g., lipid emulsions or high-pH solutions) shows elevated levels of dibutyltin (DBT) and TOTM[6].

  • Root Cause: Phase separation at the polymer-fluid interface. The exudation of the plasticizer acts as a carrier vehicle, dragging the lipophilic DBTG degradation products out of the matrix and into the fluid[5]. Furthermore, DBT leaching is highly sensitive to pH, increasing significantly in alkaline environments[6].

  • Resolution Strategy:

    • Optimize Extrusion Temperature: Excessive heat accelerates DBTG degradation into DBTC. Keep melt temperatures strictly within the 170°C–180°C window.

    • Material Substitution (Co-extrusion): Consider co-extruded tubing (e.g., PVC/PE or PVC/PU) where the fluid-contact layer is a non-plasticized polyolefin. This acts as a functional barrier against both TOTM and DBT migration[4].

Workflow S1 Observe Surface Blooming S2 Surface Extraction (Isopropanol) S1->S2 S3 GC-MS & ICP-MS Analysis S2->S3 S4 High Organotin Detected? S3->S4 S6 High Plasticizer Detected? S3->S6 S5 Adjust DBTG Ratio (Add ESBO) S4->S5 Yes S8 Validate via Migration Test S5->S8 S7 Shift to Higher MW Plasticizer S6->S7 Yes S7->S8

Diagnostic and resolution workflow for plasticizer and DBTG incompatibility in PVC formulations.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Exudate Quantification and Speciation

To definitively prove whether the exudate is driven by the plasticizer, the stabilizer, or a degradation byproduct, you must isolate the surface layer without disturbing the bulk polymer.

Step-by-Step Methodology:

  • Sample Preparation: Cut 10 cm sections of the extruded PVC tubing. Condition at 23°C and 50% relative humidity for 72 hours to allow equilibrium blooming to occur.

  • Surface Washing: Rinse the tubing surface with 5 mL of LC-MS grade isopropanol (IPA) for exactly 30 seconds.

    • Causality Note: IPA selectively dissolves surface exudates without swelling the PVC matrix. Using stronger solvents (like hexane or THF) will penetrate the matrix, resulting in bulk extraction rather than true migration measurement.

  • Phase Separation: Split the IPA wash into two equal aliquots.

  • Organic Speciation (GC-MS): Inject Aliquot 1 into a GC-MS to quantify the primary plasticizer (e.g., TOTM) and free isooctyl thioglycolate ligands[5].

  • Organotin Quantification (ICP-MS): Digest Aliquot 2 with 2% HNO₃ and analyze via ICP-MS for total Tin (Sn) to quantify stabilizer migration[6].

  • Data Validation: Calculate the molar ratio of free isooctyl thioglycolate ligand to Sn. If the ratio deviates significantly from 2:1, thermal degradation of DBTG has occurred, confirming that processing-induced Lewis acid catalysis is driving the incompatibility.

Protocol 2: Accelerated Compatibility Testing (Cloud Point Method)

Step-by-Step Methodology:

  • Mix the primary plasticizer and DBTG in a glass vial at the exact ratios used in your formulation (e.g., 40 parts plasticizer to 2 parts DBTG).

  • Heat the mixture to 180°C for 10 minutes (simulating the thermal history of extrusion).

  • Cool the mixture at a controlled rate of 2°C/min using a programmable thermal stage.

  • Monitor the optical transmittance at 600 nm using a UV-Vis spectrophotometer. A sudden drop in transmittance (the "cloud point") indicates phase separation. A higher cloud point temperature correlates with higher incompatibility in the final PVC matrix.

Part 4: Quantitative Data Presentation

The table below summarizes the compatibility dynamics between DBTG and common medical-grade plasticizers, providing actionable formulation adjustments.

Plasticizer TypeMolecular Weight ( g/mol )DBTG Compatibility LimitExudation Risk ProfileRecommended Co-Stabilizer Ratio (DBTG : ESBO)
DEHP (Phthalate)390.56High (up to 3.0 phr)Low1 : 1
DINCH (Non-phthalate)424.66Moderate (up to 2.0 phr)Medium (Prone to competitive plasticization)1 : 1.5
TOTM (Trimellitate)546.80Low (Max 1.2 phr)High (Bulky structure easily expelled by DBTG)1 : 2
SEBS Blends (Elastomer)> 10,000Very Low (Max 0.5 phr)Very High (Requires co-extrusion barrier)N/A (Use alternative stabilizer)

Note: Data synthesized from migration studies and Flory-Huggins interaction modeling[1][4][5].

References

  • US3887519A - Dimethyltin ester stabilizers for vinyl-halide polymers - Google P
  • Food Contact Plastics: Reaction & Breakdown Products Analysis - studylib.net.
  • Evaluation of Dibutyltin and Monobutyltin Leaching from PVC pipe: A Bench and Pilot Scale Approach.
  • Impact of alternative materials to plasticized PVC infusion tubings on drug sorption and plasticizer release - PMC.
  • Leaching of Dibutyltin from Virgin Polyvinyl Chloride Pipe Material - ResearchG
  • Effects of flow rate on the migration of different plasticizers
  • Organotin compounds: industrial applications and biological investig

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Validation & Comparative

A Comparative Performance Analysis of Dibutyltin-bis(isooctylthioglycolate) and Dioctyltin bis(isooctylthioglycolate) as PVC Stabilizers

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of polyvinyl chloride (PVC) processing, the selection of an appropriate heat stabilizer is paramount to ensure the integrity and longevity of the final product. Among the various classes of stabilizers, organotin mercaptides are renowned for their exceptional performance in providing thermal stability and maintaining the clarity of PVC products.[1][2] This guide presents an in-depth comparative analysis of two prominent organotin mercaptide stabilizers: Dibutyltin-bis(isooctylthioglycolate) (DBT(IOTG)) and Dioctyltin bis(isooctylthioglycolate) (DOT(IOTG)). This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the performance trade-offs between these two critical additives.

Introduction: The Crucial Role of Organotin Stabilizers in PVC

Polyvinyl chloride is a versatile and widely used thermoplastic; however, it is inherently susceptible to thermal degradation at the high temperatures required for its processing.[2] This degradation involves the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences that result in discoloration, embrittlement, and a loss of mechanical properties.[2][3]

Organotin mercaptide stabilizers, such as DBT(IOTG) and DOT(IOTG), effectively mitigate this degradation through a two-fold mechanism:

  • HCl Scavenging: They react with and neutralize the HCl released during the initial stages of degradation, preventing it from catalyzing further decomposition.[1]

  • Substitution of Labile Chlorine Atoms: The mercaptide groups can replace the unstable allylic chlorine atoms on the PVC backbone, creating more stable thioester linkages that are less prone to elimination.[1]

The primary distinction between DBT(IOTG) and DOT(IOTG) lies in the alkyl chains attached to the tin atom—butyl groups in the former and octyl groups in the latter. This seemingly subtle structural difference has profound implications for their performance, particularly concerning thermal stability, processability, and, most critically, their toxicological profiles.

Chemical Structures and Properties

A foundational understanding of the molecular architecture of these stabilizers is essential to appreciate their performance characteristics.

Figure 1: Chemical Structures of DBT(IOTG) and DOT(IOTG)

PropertyDibutyltin-bis(isooctylthioglycolate)Dioctyltin bis(isooctylthioglycolate)
CAS Number 25168-24-526401-97-8
Molecular Formula C28H56O4S2SnC36H72O4S2Sn
Molecular Weight 639.58 g/mol 751.82 g/mol

Performance Comparison: A Data-Driven Analysis

The efficacy of a heat stabilizer is a multidimensional attribute encompassing thermal stability, impact on mechanical properties, and its toxicological and migratory behavior. This section provides a comparative assessment of DBT(IOTG) and DOT(IOTG) across these critical performance indicators.

Thermal Stability

The primary function of these additives is to confer thermal stability to PVC during processing and its service life. This is evaluated through various standardized tests that simulate the harsh conditions of processing.

Static Thermal Stability: This is typically evaluated by oven aging tests, where PVC samples are exposed to a high temperature for extended periods, and the time to discoloration is recorded. Another common method is the Congo Red test, which measures the time until the evolution of acidic HCl gas.

Experimental data for a plasticized PVC formulation stabilized with dioctyltin bis(isooctylthioglycolate) (LSN 117) demonstrated a significant improvement in thermal stability compared to an unstabilized sample.[3][5][6] The onset of HCl evolution was delayed from 2.5 hours to 14.3 hours at 160°C.[3][5][6]

Test ParameterUnstabilized PVCPVC with Dioctyltin bis(isooctylthioglycolate)
Onset of HCl Evolution at 140°C 14.3 hours30.3 hours
Onset of HCl Evolution at 160°C 2.5 hours14.3 hours
Data sourced from Arkis et al. (2004).[3][5][6]

While a direct comparison under identical conditions is not available from the searched literature, the general consensus in the industry is that both DBT(IOTG) and DOT(IOTG) provide excellent thermal stability, with dibutyltin derivatives often exhibiting slightly superior performance in terms of early color hold and long-term stability due to the higher tin content per unit weight. However, this performance advantage is often overshadowed by toxicological considerations.

Impact on Mechanical Properties

An ideal stabilizer should not adversely affect the desired mechanical properties of the final PVC product. Research on PVC films stabilized with dioctyltin bis(isooctylthioglycolate) indicated that the stabilizer did not have any detrimental effect on the mechanical properties of the plasticized PVC.[3][5][6] While specific comparative data on the effects of DBT(IOTG) and DOT(IOTG) on tensile strength and elongation at break were not found, it is generally understood that at typical use levels (0.5-2.0 phr), both stabilizers are compatible with the PVC matrix and do not significantly compromise its mechanical integrity.[7]

Toxicological Profile: A Key Differentiator

The most significant distinction between these two stabilizers lies in their toxicological profiles. This is a critical consideration, especially for applications involving human contact, such as food packaging, medical devices, and potable water pipes.

Acute Oral Toxicity: The acute oral toxicity is a primary indicator of the potential hazard of a substance. The LD50 value represents the dose required to be lethal to 50% of a test population.

CompoundTest AnimalAcute Oral LD50Toxicity Classification
Dibutyltin-bis(isooctylthioglycolate) Rat500 mg/kgModerately Toxic[8]
Dioctyltin bis(isooctylthioglycolate) Rat1255 mg/kgSlightly Toxic[9]

The data clearly indicates that dioctyltin bis(isooctylthioglycolate) has a significantly lower acute oral toxicity than its dibutyltin counterpart.[8][9] This lower toxicity is a primary reason for the widespread use of dioctyltin compounds in sensitive applications. Dibutyltin compounds, on the other hand, are associated with immunotoxicity and developmental toxicity.[10]

Regulatory Approvals: Reflecting its more favorable toxicological profile, dioctyltin bis(isooctylthioglycolate) has received approvals from regulatory bodies such as the U.S. Food and Drug Administration (FDA) for use in PVC articles intended for food contact.[5]

Migration and Leaching

The potential for a stabilizer to migrate from the PVC matrix into its surroundings is a critical safety and performance parameter, particularly for food and beverage packaging. The longer alkyl chains of the dioctyltin moiety in DOT(IOTG) are generally believed to provide better compatibility with the PVC matrix and lower volatility, which in turn is expected to lead to lower migration rates compared to dibutyltin compounds.

While specific comparative migration studies for these two thioglycolate derivatives were not found in the reviewed literature, the principle that higher molecular weight plasticizers and stabilizers exhibit lower migration is well-established.[11] The lower toxicity and anticipated lower migration potential are key factors that underpin the use of DOT(IOTG) in food-grade and medical applications.

Experimental Methodologies

To provide a framework for the comparative evaluation of these stabilizers, the following experimental protocols are outlined.

Dynamic Thermal Stability (Torque Rheometry)

This method assesses the processability and thermal stability of a PVC compound under dynamic shear and temperature conditions.

cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis P1 Dry blend PVC resin, plasticizer, and stabilizer (DBT(IOTG) or DOT(IOTG)) T1 Introduce blend into a preheated torque rheometer (e.g., Brabender) P1->T1 Load sample T2 Record torque and temperature as a function of time at a constant rotor speed and temperature (e.g., 180°C) T1->T2 Melt and mix A1 Determine fusion time, minimum torque, and stability time (onset of degradation) T2->A1 Generate torque curve

Figure 2: Workflow for Dynamic Thermal Stability Testing

Static Thermal Stability (Oven Aging)

This method evaluates the resistance of a PVC compound to discoloration when exposed to a constant high temperature in a static environment.

  • Sample Preparation: Prepare PVC sheets (e.g., 1 mm thickness) containing a standardized formulation with either DBT(IOTG) or DOT(IOTG) at a specified concentration (e.g., 1.5 phr).

  • Oven Exposure: Place the PVC sheets in a forced-air oven at a constant temperature (e.g., 180°C).

  • Color Measurement: At regular intervals (e.g., every 10 minutes), remove a sample and measure its color using a spectrophotometer or colorimeter to determine the Yellowness Index (YI) according to ASTM D1925.

  • Data Analysis: Plot the Yellowness Index as a function of time. The time to reach a specific YI value or the rate of color change is used to compare the performance of the stabilizers.

Migration Testing

This protocol simulates the leaching of the stabilizer from PVC into a food simulant.

  • Sample Preparation: Prepare PVC films of a defined thickness and surface area containing either DBT(IOTG) or DOT(IOTG).

  • Immersion: Immerse the PVC samples in a food simulant (e.g., 95% ethanol to simulate fatty foods) in a sealed container at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days), maintaining a constant surface area to volume ratio.

  • Analysis of Simulant: After the exposure period, remove the PVC samples. Analyze the concentration of the organotin stabilizer in the food simulant using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS).

  • Data Analysis: Calculate the amount of stabilizer that has migrated per unit surface area of the PVC film.

Conclusion and Recommendations

The choice between Dibutyltin-bis(isooctylthioglycolate) and Dioctyltin bis(isooctylthioglycolate) is a classic example of balancing performance with safety and regulatory compliance.

  • Dibutyltin-bis(isooctylthioglycolate) (DBT(IOTG)) offers excellent thermal stabilization performance and may provide a slight advantage in terms of initial color hold and long-term stability in demanding processing applications. However, its higher toxicity profile makes it unsuitable for applications involving direct or indirect contact with food, medical devices, or potable water.

  • Dioctyltin bis(isooctylthioglycolate) (DOT(IOTG)) provides very good thermal stability, and its significantly lower toxicity and presumed lower migration potential make it the stabilizer of choice for sensitive applications. It has garnered the necessary regulatory approvals for use in food contact materials, making it an indispensable tool for manufacturers in these sectors.

Recommendation for Researchers and Professionals:

For general-purpose rigid and flexible PVC applications where food or medical contact is not a concern, DBT(IOTG) can be a cost-effective and high-performance option. However, for any application where consumer safety is paramount, including but not limited to food packaging, medical tubing and bags, and children's toys, Dioctyltin bis(isooctylthioglycolate) (DOT(IOTG)) is the unequivocally recommended choice. The superior toxicological profile and regulatory acceptance of DOT(IOTG) provide a necessary margin of safety and compliance that cannot be overlooked.

Future research should focus on direct, head-to-head comparative studies of these two stabilizers under identical conditions to provide quantitative data on their relative thermal stability, impact on mechanical properties, and migration behavior. Such data would be invaluable for further optimizing PVC formulations for a wide range of applications.

References

  • Time in Makoua, CG. (n.d.). Google Search.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018, March 2). Dioctyltin dicarboxylate esters: Human health tier II assessment. Australian Government Department of Health.
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  • National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12). Dibutyltin alkyl mercaptoacetates: Human health tier II assessment. Australian Government Department of Health.
  • The Research of Dibutyltin Polymer on the Thermal Stability of PVC. (n.d.). ResearchGate. Retrieved from [Link]

  • US/ICCA. (2006, October). SIDS INITIAL ASSESSMENT PROFILE: Chemical Category Dibutyltin dichloride and selected thiogly. SIAM 23.
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  • Dioctyltin bis(Isooctyl thioglycol
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  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025, August 25). Orbimind.
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  • Compounds of dibutyltin - Evaluation statement. (2022, June 30). Australian Government Department of Health and Aged Care.
  • Liu, J., et al. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 14(21), 4635.
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  • Phetphaisit, C. W., et al. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 14(1), 1.
  • Comparative study of dibutyl fumarate and dioctyl fumar
  • de Fatima, A. A., et al. (2013). Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. International Journal of Polymer Science, 2014, 1-8.
  • PVC Heat Stabilizers: Role, Types and Ingredient Selection. (2025, June 19). SpecialChem.
  • Sipe, J. D. (2023, December 15). Congo red stain: The gold standard for diagnosing amyloidosis.
  • Li, D., et al. (2023). Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. MDPI.
  • Khurana, R., & Uversky, V. N. (2000, December 20). Is Congo Red an Amyloid-specific Dye? Digital Commons @ USF.
  • Wagner, M., et al. (n.d.). Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red.
  • Hazenberg, B. P. C., et al. (n.d.). Fat tissue analysis by Congo red method or by amyloid A protein quantification in clinical AA amyloidosis. University of Groningen.
  • Amyloid Stain, Congo Red. (n.d.). Sigma-Aldrich.

Sources

validation of HPLC methods for dibutyltin-bis(isooctylthioglycolate) quantification

Author: BenchChem Technical Support Team. Date: April 2026

A Comparison Guide: Validation of HPLC Methods for Dibutyltin-bis(isooctylthioglycolate) Quantification in Pharmaceutical Packaging

As a Senior Application Scientist specializing in Extractables and Leachables (E&L), I frequently encounter the analytical bottleneck of quantifying organotin stabilizers in polymer matrices. Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG), commonly known as DOTE, is a highly effective heat stabilizer used in polyvinyl chloride (PVC) manufacturing[1]. However, due to its classification as a potential endocrine disruptor and teratogen, regulatory bodies strictly mandate its quantification in pharmaceutical packaging and medical devices[1].

The analytical challenge is twofold: DBT-IOTG lacks a strong UV chromophore, and it is embedded within a complex, high-molecular-weight polymer matrix. While Gas Chromatography (GC) is a traditional approach, it requires tedious derivatization (e.g., ethylation with sodium tetraethylborate) to volatilize the organotin, which introduces significant recovery artifacts and prolongs turnaround times[2].

To bypass derivatization, direct High-Performance Liquid Chromatography (HPLC) is the gold standard[2]. In this guide, I will objectively compare three HPLC detector configurations—HPLC-UV, HPLC-CAD, and LC-ICP-MS—and provide field-validated, self-validating protocols for the accurate quantification of DBT-IOTG.

The Causality of Detector Selection

When designing an analytical workflow, the physical chemistry of the analyte must dictate the instrumentation.

  • HPLC-UV (Ultraviolet Detection): DBT-IOTG lacks a conjugated π -electron system, meaning it only absorbs weakly at low wavelengths (e.g., 210 nm). At this wavelength, the PVC matrix and extraction solvents cause severe baseline interference, making UV suitable only for high-concentration raw material purity checks, not trace E&L analysis.

  • LC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): For ultra-trace speciation (parts-per-trillion levels), ICP-MS is unmatched[4]. By coupling LC separation with ICP-MS, we destroy the organic molecule in a 7500 K argon plasma and quantify the specific 120Sn isotope. This eliminates organic matrix interference entirely[4].

Table 1: Performance Comparison of HPLC Detectors for DBT-IOTG
ParameterHPLC-UV (210 nm)HPLC-CADLC-ICP-MS ( 120Sn )
Primary Mechanism Optical AbsorbanceAerosol Charge MeasurementElemental Isotope Mass
Sensitivity (LOD) ~5.0 µg/mL (ppm)~0.1 µg/mL (ppb)~0.005 ng/mL (ppt)
Linearity Linear ( R2>0.99 )Non-linear (Requires Power Function)Linear ( R2>0.999 )
Matrix Interference High (Solvent absorption)Moderate (Requires volatile buffers)Low (Element specific)
Best Application Raw material assayRoutine QA/QC of PVC extractsTrace E&L regulatory submissions

Analytical Workflow & Decision Matrix

To determine the appropriate methodology, laboratories must assess the required sensitivity threshold. The following decision matrix outlines the logical progression of method selection.

DecisionTree Start DBT-IOTG Quantification in PVC Matrix Deriv Is derivatization acceptable? Start->Deriv GC GC-FPD / GC-MS (Requires NaBEt4) Deriv->GC Yes HPLC HPLC Methods (Direct Analysis) Deriv->HPLC No Sens Required Sensitivity? HPLC->Sens Routine Routine QA/QC (High ppm to low %) Sens->Routine Trace Trace E&L (ppb to ppt) Sens->Trace CAD HPLC-CAD (Universal, Mass-based) Routine->CAD ICP LC-ICP-MS (Sn-specific speciation) Trace->ICP

Decision matrix for selecting DBT-IOTG analytical workflows based on sensitivity and derivatization.

Experimental Protocols: A Self-Validating System Approach

Scientific integrity demands that every protocol be a "self-validating system." This means the methodology must include internal controls (System Suitability Tests, Internal Standards, and Matrix Spikes) that definitively prove the validity of the data generated in that specific run, regardless of the sample outcome.

Protocol A: Polymer Dissolution & Precipitation (Sample Prep)

Causality: Simple solvent extraction (e.g., soaking PVC in hexane) often fails to extract deeply embedded stabilizers. We must completely destroy the polymer matrix to release 100% of the DBT-IOTG.

  • Dissolution: Weigh 1.0 g of the PVC sample into a 50 mL glass centrifuge tube. Add 10.0 mL of Tetrahydrofuran (THF). Sonicate at 40°C for 30 minutes until the PVC is completely dissolved into a viscous solution.

  • Precipitation: Dropwise, add 20.0 mL of cold Methanol (MeOH) while vortexing. Mechanism: MeOH is an anti-solvent for high-molecular-weight PVC, causing it to crash out of solution as a white precipitate, while the low-molecular-weight DBT-IOTG remains soluble in the THF/MeOH mixture.

  • Clarification: Centrifuge at 5000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Self-Validation Check (Spike Recovery): Fortify a duplicate 1.0 g PVC sample with a known concentration of DBT-IOTG prior to dissolution. Recovery must fall between 90-110% to validate the extraction efficiency.

Protocol B: HPLC-CAD Method for Routine QA/QC
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Channel A: LC-MS Grade Water with 0.1% Formic Acid.

    • Channel B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

  • CAD Settings: Evaporator temperature at 35°C, Data collection rate at 10 Hz.

  • Self-Validation Check (System Suitability): Inject a 10 µg/mL standard of DBT-IOTG five consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, proving instrument stability. Note: CAD response is non-linear; use a power-function calibration curve ( y=axb ).

Protocol C: LC-ICP-MS Method for Trace E&L Speciation

Causality: Direct injection of high organic solvents (like Acetonitrile) into an ICP-MS plasma will cause carbon deposition on the sampling cones, extinguishing the plasma. We must introduce a small flow of Oxygen gas into the plasma to combust the carbon into CO2​ [4].

Mechanism LC HPLC Separation (C18 Column) Neb Nebulization (Aerosol Generation) LC->Neb Plasma ICP Plasma (7500K) Atomization/Ionization Neb->Plasma Quad Quadrupole MS m/z 120 (Sn Isotope) Plasma->Quad Det Electron Multiplier (Quantification) Quad->Det

Mechanistic pathway of LC-ICP-MS for the elemental speciation of organotins.

  • Column: C8, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase: Isocratic 80% Methanol / 20% Water containing 0.05% Tropolone. Mechanism: Tropolone acts as a complexing agent to prevent organotins from adsorbing onto the silica column or stainless steel tubing[2].

  • ICP-MS Settings: Monitor m/z 120 (primary Tin isotope). Add 20% O2​ to the auxiliary argon gas flow to prevent carbon buildup.

  • Self-Validation Check (Internal Standard): Spike all samples and standards with 10 ng/mL of Triphenyltin (TPT) or Rhodium ( 103Rh ). The instrument software must continuously ratio the 120Sn signal to the Internal Standard signal. This automatically corrects for any plasma fluctuations or matrix suppression, ensuring absolute trustworthiness of the trace data.

Experimental Validation Data Summaries

When validating these methods according to ICH Q2(R1) guidelines, the following performance metrics are typically achieved in a controlled laboratory setting.

Table 2: Typical Validation Parameters (Method Accuracy & Precision)
Validation ParameterHPLC-CADLC-ICP-MSAcceptance Criteria
Limit of Detection (LOD) 0.15 µg/mL0.012 ng/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) 0.45 µg/mL0.040 ng/mLSignal-to-Noise 10
Linearity / Fit ( R2 ) 0.998 (Power Fit)0.9995 (Linear Fit) R2≥0.99
Accuracy (Spike Recovery) 96.5% ± 2.1%101.2% ± 1.5%80% – 120%
Precision (Repeatability RSD) 1.8%3.2% 5.0%

Conclusion

References

  • Organic And Organotin Compounds Leached From Pvc And Cpvc Pipe Feb1982 Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Speciation analysis of organotin compounds by HPLC-ICP-MS Source: ResearchGate URL:[Link]

  • A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to the Thermal Stability of Dibutyltin-bis(isooctylthioglycolate) Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Stabilizers in PVC Processing

Polyvinyl Chloride (PVC) is a remarkably versatile and widely utilized thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, PVC is inherently thermally unstable at the elevated temperatures required for processing (typically above 170°C).[1] This instability leads to a degradation cascade known as dehydrochlorination, where hydrochloric acid (HCl) is liberated from the polymer chain.[2] This process is autocatalytic, meaning the released HCl accelerates further degradation, resulting in severe discoloration (yellowing to blackening), embrittlement, and a catastrophic loss of mechanical properties.[1][2]

To counteract this, heat stabilizers are indispensable additives in PVC formulations.[2] They function to prevent or retard thermal degradation during processing and throughout the service life of the final product. Among the various classes of heat stabilizers, organotin compounds are recognized for their high efficiency, particularly in applications demanding excellent transparency and color retention.[3][4]

This guide provides an in-depth comparative analysis of the thermal stability imparted by Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG) , a prominent organotin mercaptide stabilizer. We will objectively compare its performance against alternative stabilizer systems—namely lead-based and calcium-zinc (Ca-Zn) stabilizers—supported by established experimental methodologies. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of PVC stabilization for informed material selection and formulation development.

The Mechanism of PVC Thermal Degradation and Stabilization

The thermal degradation of PVC is a complex process initiated at labile sites within the polymer chain, such as those with allylic or tertiary chlorine atoms.[2] The subsequent elimination of HCl creates conjugated polyene sequences, which are responsible for the observed discoloration.[5]

Organotin mercaptides, such as DBT-IOTG, provide thermal stability through a multi-faceted mechanism:

  • HCl Scavenging: They efficiently neutralize the released HCl, preventing its catalytic effect on further degradation.[2][4]

  • Substitution of Labile Chlorine Atoms: The thioglycolate moieties of the stabilizer can replace the unstable chlorine atoms on the PVC chain, forming more stable thioether linkages. This preemptively inhibits the initiation of dehydrochlorination.[2][6]

This dual-action mechanism is a key contributor to the superior performance of organotin stabilizers.

Experimental Design for Comparative Analysis

To provide a robust and objective comparison, a series of standardized tests are employed to evaluate the thermal stability of PVC formulations. This guide will detail the protocols for the following key experiments:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of degradation.

  • Static Heat Stability (Oven Aging Test): To assess color stability over time at a constant elevated temperature.

  • Dynamic Thermal Stability: To evaluate performance under conditions of continuous heat and shear, simulating processing environments.

Formulations for Comparative Testing

The following formulations will be used as the basis for our comparative analysis. All parts are by weight.

ComponentFormulation 1 (Control)Formulation 2 (DBT-IOTG)Formulation 3 (Lead-Based)Formulation 4 (Ca-Zn)
PVC Resin (K-value 67)100100100100
Dioctyl Phthalate (DOP)50505050
Dibutyltin-bis(isooctylthioglycolate)-2.0--
Dibasic Lead Stearate--2.0-
Calcium Stearate / Zinc Stearate---1.5 / 0.5
Stearic Acid (Lubricant)0.50.50.50.5

These formulations allow for a direct comparison of the different stabilizer systems at a typical dosage. The inclusion of a plasticizer (DOP) is common in many flexible PVC applications.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which significant thermal degradation begins by measuring weight loss as a function of temperature.

Protocol:

  • A 10 mg sample of the compounded PVC formulation is placed in an aluminum pan.

  • The sample is heated from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[7]

  • The weight loss of the sample is recorded continuously as a function of temperature.

  • The onset of degradation is typically defined as the temperature at which 5% weight loss occurs.[5]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis Prep Weigh 10mg of PVC Formulation Load Place sample in Aluminum Pan Prep->Load Heat Heat from 30°C to 600°C at 10°C/min in N2 Load->Heat Record Record Weight Loss vs. Temperature Heat->Record Analyze Determine Temperature at 5% Weight Loss Record->Analyze Oven_Aging_Workflow cluster_prep Sample Preparation cluster_exposure Oven Exposure cluster_analysis Analysis Mold Press-mold PVC sheets (1mm) Cut Cut test specimens Mold->Cut Place Place specimens in 180°C oven Cut->Place Withdraw Withdraw at timed intervals Place->Withdraw Assess Assess color change (Yellowness Index) Withdraw->Assess

Sources

validating migration limits of dibutyltin-bis(isooctylthioglycolate) against EU regulations

Author: BenchChem Technical Support Team. Date: April 2026

Validating Migration Limits of Dibutyltin-bis(isooctylthioglycolate) in Pharmaceutical PVC Packaging: A Comparative Guide Against EU Regulations

As a Senior Application Scientist navigating the intersection of polymer chemistry and pharmaceutical compliance, the selection and validation of polyvinyl chloride (PVC) heat stabilizers is a critical path in drug development. For decades, organotin compounds—specifically Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG)—have been the gold standard for stabilizing rigid and flexible PVC used in blister packs, IV tubing, and fluid bags.

However, the regulatory landscape is shifting. With stringent updates to EU Regulation 10/2011 and the European Pharmacopoeia (Ph. Eur. 3.1.1.1), validating the specific migration limits (SML) of DBT-IOTG and comparing its performance against non-toxic alternatives like Calcium-Zinc (Ca/Zn) systems is no longer optional; it is a fundamental requirement for market approval[1][2].

This guide objectively compares DBT-IOTG against modern alternatives, dissects the mechanistic causality of its migration, and provides a self-validating experimental protocol for regulatory compliance.

Mechanistic Baseline: Why DBT-IOTG Migrates

PVC is inherently unstable when exposed to the thermal stress of extrusion or sterilization, degrading via dehydrochlorination (the release of HCl) and forming conjugated polyene sequences that cause yellowing and embrittlement[1].

DBT-IOTG operates through a dual-action stabilization mechanism:

  • HCl Scavenging: It reacts with liberated HCl to form stable dibutyltin dichlorides, preventing auto-catalytic degradation[3].

  • Ligand Exchange: The isooctylthioglycolate ligands replace labile allylic chlorine atoms on the PVC backbone, effectively "repairing" the polymer chain[3][4].

Despite this efficacy, DBT-IOTG poses a severe migration risk. The lipophilic nature of the isooctylthioglycolate ligands, combined with the relatively low molecular weight of the unreacted stabilizer and its degradation byproducts, allows these small molecules to diffuse through the polymer matrix. When the PVC contacts lipophilic or aqueous pharmaceutical fluids, the concentration gradient drives the organotin into the drug product[2][5].

Mechanism A PVC Polymer Matrix (Contains Labile Allylic Cl) B Thermal Processing (Extrusion/Sterilization) A->B C Dehydrochlorination (HCl Release & Polyene Formation) B->C Heat/Shear D DBT-IOTG Addition (Dibutyltin-bis(isooctylthioglycolate)) C->D Requires Stabilization E HCl Scavenging (Forms Bu2SnCl2) D->E Neutralization F Ligand Exchange (Replaces Labile Cl with IOTG) D->F Polymer Repair G Migration Risk (Diffusion into Pharma Fluids) E->G Small Molecule Leaching F->G Unreacted Species

Stabilization mechanism of DBT-IOTG in PVC and subsequent migration pathways.

Comparative Analysis: DBT-IOTG vs. Alternatives

Because organotins like DBT-IOTG are classified as potential endocrine disruptors and neurotoxins, the European Food Safety Authority (EFSA) enforces a strict group Tolerable Daily Intake (TDI) of 0.25 µg/kg body weight/day for the sum of specific organotins (including DBT)[2].

To meet these limits, pharmaceutical packaging manufacturers are transitioning to alternatives. Below is a quantitative and qualitative comparison of the three primary stabilizer classes used in medical-grade PVC[1][3][4][6].

Stabilizer TypePrimary MechanismThermal StabilityOptical ClarityMigration Toxicity RiskEU Regulatory Status (Pharma/Food)
DBT-IOTG Ligand exchange & HCl scavengingExceptionalHigh (Crystal Clear)High (Endocrine disruption)Strictly limited (SML tied to 0.25 µg/kg TDI)
Dioctyltin (DOTTG) Ligand exchange & HCl scavengingExcellentHighModerate (Lower systemic toxicity)Approved for specific uses; better migration profile
Calcium-Zinc (Ca/Zn) Synergistic acid buffering via metal carboxylatesGood (Requires co-stabilizers)Moderate (Prone to "zinc burn" haze)Low (Non-toxic components)Gold standard; widely approved without strict SMLs

Causality in Selection: While Ca/Zn stabilizers are the regulatory gold standard due to their non-toxic profile, they often struggle to maintain the strict optical clarity required for IV bags (where nurses must visually inspect for particulate matter)[1]. If a manufacturer must use an organotin to maintain clarity, Octyltin (DOTTG) is heavily preferred over DBT-IOTG due to its longer alkyl chains, which increase hydrophobicity and significantly reduce migration into aqueous simulants[3][4][7].

Self-Validating Experimental Protocol: Migration Testing via GC-ICP-MS

To validate that DBT-IOTG migration falls below EU thresholds, we must extract and quantify the compound. However, organotins are non-volatile and cannot be analyzed directly by Gas Chromatography (GC). We must derivatize them.

The following protocol utilizes GC coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) to provide elemental specificity for Tin (Sn), eliminating matrix interference. Crucially, this protocol is designed as a self-validating system.

Protocol S1 Simulant Extraction (e.g., 50% EtOH, 37°C) S2 Internal Standard (Tripropyltin Addition) S1->S2 S3 Derivatization (NaBH4 Alkylation) S2->S3 S4 LLE Extraction (Hexane Partitioning) S3->S4 S5 GC-ICP-MS (Sn Specific Detection) S4->S5

Self-validating extraction and derivatization workflow for organotin quantification.
Step-by-Step Methodology

Step 1: Simulant Selection & Contact

  • Action: Cut the PVC sample to achieve a surface-area-to-volume ratio of 10 dm²/L. Submerge in 50% Ethanol (Simulant D1) at 37°C for 72 hours.

  • Causality: 50% Ethanol mimics lipophilic intravenous drug formulations and represents a "worst-case scenario" for the lipophilic DBT-IOTG, ensuring that if the product passes this test, it will remain safe under standard clinical conditions.

Step 2: Internal Standard Spiking (The Self-Validation Mechanism)

  • Action: Spike the simulant extract with a known concentration of Tripropyltin chloride (TPrT) prior to derivatization.

  • Causality: TPrT acts as a surrogate for DBT. If the final recovery of TPrT falls outside the 85%–115% range, the system automatically invalidates the assay. This prevents false negatives caused by incomplete derivatization or matrix suppression.

Step 3: Derivatization via Alkylation

  • Action: Add an acetate buffer (pH 4.5) to the extract, followed by a 2% Sodium Borohydride ( NaBH4​ ) solution. Stir vigorously for 30 minutes[5].

  • Causality: The high boiling point of the thioglycolate ligands prevents volatilization. NaBH4​ acts as a reducing agent, replacing the heavy ligands with hydride groups to form volatile dibutyltin dihydride, which resolves sharply on a non-polar GC column[5].

Step 4: Liquid-Liquid Extraction (LLE)

  • Action: Add HPLC-grade hexane to the derivatized mixture. Agitate and collect the upper organic layer.

  • Causality: Hexane selectively partitions the newly formed, highly non-polar tin hydrides away from the aqueous simulant salts, protecting the GC column from degradation.

Step 5: GC-ICP-MS Quantification

  • Action: Inject 1 µL of the hexane extract into the GC-ICP-MS. Monitor the 120Sn isotope.

  • Causality: ICP-MS destroys all organic molecules in an argon plasma, measuring only the mass of the Tin ions. This eliminates any background noise from the PVC plasticizers or the ethanol simulant, allowing for ultra-trace detection limits (down to 0.01 mg/L) necessary to prove compliance with the 0.25 µg/kg TDI threshold[2][5].

Conclusion

Validating the migration of DBT-IOTG requires a rigorous understanding of both polymer degradation mechanics and trace analytical chemistry. While DBT-IOTG provides unmatched clarity and thermal stability, its migration profile under EU 10/2011 and EFSA guidelines makes it a high-risk choice for modern pharmaceutical packaging[1][2]. By employing self-validating GC-ICP-MS protocols, drug development professionals can accurately quantify this risk, ensuring patient safety while evaluating the transition to safer Calcium-Zinc or Octyltin alternatives[1][3].

References

  • Migration study of organotin compounds from food packaging by surface-enhanced Raman scattering Source: unizar.es URL:[Link]

  • European legal limits for migration from food packaging materials Source: ResearchGate URL:[Link]

  • Dibutyltin alkyl mercaptoacetates: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Non-Toxic PVC Stabilizers Practical Guide for Medical and Food-Grade PVC Manufacturers Source: PVCStabilizer.com URL:[Link]

Sources

Safety Operating Guide

Dibutyltin-bis(isooctylthioglycolate) proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding why we execute safety protocols. In the laboratory, we do not simply follow arbitrary rules; we engineer safety through applied chemistry.

Dibutyltin-bis(isooctylthioglycolate)—also known as Dibutyltin bis(2-ethylhexyl thioglycolate) or DBTE (CAS: 25168-24-5)—is a highly effective organometallic chemical intermediate and PVC stabilizer[1]. However, its utility is matched by its severe toxicity profile. It is a potent immunotoxin and an Acute Category 1 aquatic hazard[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of DBTE. By understanding the mechanistic causality behind these procedures, researchers can ensure absolute compliance and safeguard both laboratory personnel and the environment.

Toxicological Profile & Mechanistic Causality

To handle DBTE safely, you must first understand how it interacts with biological systems. Historically, toxicologists hypothesized that dialkyltin esters universally hydrolyzed into dialkyltin dichlorides (e.g., DBTC) in the stomach, acting as the proximate toxophore for immunotoxicity.

However, recent 119Sn-NMR spectroscopy studies have proven this incorrect for DBTE. When exposed to simulated mammalian gastric conditions (pH 1.2), DBTE hydrolyzes to form dibutyltin chloro-(2-ethylhexyl thioglycolate) (DBTEC) , with no DBTC detected[2]. Despite this distinct metabolic pathway, DBTE exposure still results in significant immunotoxicity, specifically targeting lymphoid cells and causing a dose-dependent reduction in thymus weight[2].

ToxicityMechanism DBTE Dibutyltin bis(2-ethylhexyl thioglycolate) [DBTE] Gastric Gastric Hydrolysis (Aqueous, pH 1.2) DBTE->Gastric DBTEC Dibutyltin chloro-(2-ethylhexyl thioglycolate) [DBTEC] Gastric->DBTEC Cleavage of one thioglycolate ligand Tox Immunotoxicity (Lymphocyte Depletion) DBTEC->Tox Target Organ Effect (Thymus)

Fig 1: Metabolic pathway of DBTE gastric hydrolysis leading to immunotoxicity.

Pre-Operational Logistics & Risk Mitigation

Before opening a vessel containing DBTE, strict engineering controls and Personal Protective Equipment (PPE) must be established. Because DBTE is highly lipophilic, dermal exposure is a critical risk vector[3].

Table 1: Quantitative Hazard & Control Data

ParameterSpecification / Requirement
Chemical Identity Dibutyltin bis(2-ethylhexyl thioglycolate) (DBTE)
CAS Number 25168-24-5
Acute Toxicity Oral Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Acute Hazard Category 1 (Very toxic to aquatic life)[1]
Primary Target Organ Thymus / Immune System[2]
Required PPE Double chemical-resistant gloves (e.g., neoprene/nitrile), face shield, flame-retardant lab coat[4]
Engineering Controls Certified chemical fume hood (sash kept as low as possible)[4]

Step-by-Step Decontamination & Disposal Workflows

Organotin waste must never be mixed with general organic waste streams[5]. The following protocols ensure that all physical states of DBTE waste are neutralized or contained for final destruction.

Phase 1: Glassware Decontamination (The Oxidation Protocol)

Mechanistic Insight: Organotin compounds adhere stubbornly to borosilicate glass. Standard surfactant washing is insufficient. By soaking contaminated materials in a strong oxidizer like sodium hypochlorite (bleach), the tin-carbon bonds are cleaved, converting the highly toxic organotin species into relatively benign, insoluble inorganic tin oxides[4].

  • Initial Rinse: Inside the fume hood, rinse the contaminated glassware thoroughly with a non-polar solvent (e.g., hexanes or toluene)[6]. Collect this rinsate in your dedicated organotin liquid waste container.

  • Oxidative Soak: Submerge the rinsed glassware in a bath of commercial bleach (sodium hypochlorite) or 20% nitric acid[4]. Leave it to soak overnight.

  • Final Wash: Remove the glassware from the oxidative bath. (Dispose of the bath solution as a separate hazardous aqueous waste stream). Wash the glassware with Alconox and water, followed by a final acetone rinse to expedite drying.

Phase 2: Liquid & Solid Waste Segregation
  • Liquid Waste: Collect all DBTE-containing liquids and solvent rinsates in a dedicated, clearly labeled "Organometallic/Halogenated Waste" high-density polyethylene (HDPE) carboy[5].

  • Solid Waste: All contaminated consumables—including nitrile gloves, spill pads, and septa—must be double-bagged in heavy-duty hazardous waste bags and sealed[5].

  • Labeling: Ensure all containers are labeled with the chemical name, CAS number, and specific hazard warnings (e.g., "Highly Toxic," "Aquatic Hazard")[7].

Phase 3: Spill Response Protocol
  • Evacuate & Isolate: Evacuate non-essential personnel and ensure the fume hood or room ventilation is maximized[4].

  • Containment: Don full PPE. Contain the spill using inert absorbents like dry sand or earth[3]. Never use water, as it will spread the lipophilic contaminant and risk environmental discharge[1].

  • Collection: Sweep the absorbed material into a solid hazardous waste container[4].

  • Surface Decontamination: Wipe down the spill surface with a bleach-soaked rag to oxidize residual traces[4], then dispose of the rag in the solid waste bin.

DisposalWorkflow Start DBTE Waste Generation Liquid Liquid Waste (Reagents/Solvents) Start->Liquid Solid Solid Waste (PPE/Absorbents) Start->Solid Glassware Contaminated Glassware Start->Glassware Segregate Segregate in Dedicated Organometallic Stream Liquid->Segregate Seal Double-Bag & Seal in Hazardous Waste Solid->Seal Bleach Overnight Soak in Bleach (NaOCl) Glassware->Bleach Incineration Licensed Incineration (Scrubbers for SO2/SnO2) Segregate->Incineration Seal->Incineration Oxidation Oxidation to Inorganic Tin Oxides Bleach->Oxidation Chemical Decontamination Wash Wash with Alconox & Acetone Rinse Oxidation->Wash

Fig 2: End-to-end segregation, decontamination, and disposal workflow for DBTE waste.

Regulatory Compliance & Final Destruction

Under global environmental frameworks (including EPA/RCRA and ECHA/REACH), organotin waste must never be discharged into sewers or standard sanitary landfills due to its extreme toxicity to aquatic ecosystems[1].

The only compliant ultimate disposal method is licensed hazardous waste incineration [8]. Because DBTE contains both tin and sulfur (within the thioglycolate ligands), the contracted incineration facility must be equipped with specialized exhaust scrubbers designed to capture sulfur dioxide (SO₂) and metallic tin oxide particulates generated during high-temperature combustion[1]. Always provide your waste management contractor with the complete Safety Data Sheet (SDS) to ensure they route the material to a properly equipped incinerator.

References

  • Gelest, Inc. (2017). Safety Data Sheet: DI-n-BUTYL-S,S'-BIS(2-ETHYLHEXYLMERCAPTOACETATE)TIN, tech-95. Gelest.[Link]

  • Costlow, R. D., & Nasshan, H. (2021). Simulated gastric hydrolysis and developmental toxicity of dibutyltin bis(2-ethylhexyl thioglycolate) in rats. Journal of Applied Toxicology.[Link]

  • Covestro LLC. (2012). Safety Data Sheet: MULTRANOL 7106. Covestro Solution Center.[Link]

Sources

An In-Depth Technical Guide to the Safety and Handling of Dibutyltin-bis(isooctylthioglycolate)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that treat all organometallic reagents with a generalized safety protocol. However, organotin compounds demand a highly specific, mechanistic approach to occupational hygiene. Dibutyltin-bis(isooctylthioglycolate) (CAS 25168-24-5)—widely utilized as a PVC heat stabilizer and a catalyst in polymer synthesis—presents unique toxicological challenges that require a self-validating safety system.

This guide provides the definitive operational and logistical blueprint for handling this compound, ensuring that every procedural step is grounded in chemical causality and authoritative safety standards.

Toxicological Causality & Hazard Assessment

To design an effective safety protocol, we must first understand why Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG) is hazardous.

Unlike simple inorganic tin salts, diorganotins are highly lipophilic. This lipophilicity allows them to rapidly penetrate the stratum corneum of the skin, making dermal exposure a critical hazard pathway. Furthermore, if ingested or inhaled, DBT-IOTG undergoes rapid hydrolysis in the acidic environment of the stomach (or via carboxylesterases in tissues) to form dibutyltin dichloride. This metabolite is a potent hepatotoxin and immunotoxin, known to cause thymus atrophy and disrupt T-cell function .

Because of these systemic risks, the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) strictly regulate organotin exposure. The Permissible Exposure Limit (PEL) and Recommended Exposure Limit (REL) are both set at a Time-Weighted Average (TWA) of 0.1 mg/m³ (as Sn) .

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is an engineering control at the personal level. The selection must account for the compound's lipophilicity and the solvents typically used in its transfer (e.g., toluene, dichloromethane).

Quantitative PPE Selection Data

The following table summarizes the required PPE and the causality behind each selection:

PPE CategoryRecommended SpecificationMechanistic Justification
Gloves (Primary) Heavy-duty Nitrile (≥8 mil) or NeopreneOrganotins rapidly permeate standard latex and thin vinyl. Nitrile offers high resistance to both the organotin and non-polar carrier solvents.
Gloves (Secondary) Standard Nitrile (4-5 mil) inner gloveDouble-gloving creates a self-validating breach system. If the outer glove is compromised, the inner glove provides a temporal buffer for safe doffing.
Eye Protection Chemical Safety Goggles + 8-inch Face ShieldPrevents ocular absorption. The face shield protects against micro-splashes during syringe pressurization.
Body Protection Flame-retardant (FR) or 100% Cotton Lab CoatSynthetic fabrics can melt and fuse to the skin if exposed to reactive co-reagents. FR cotton provides a breathable, protective barrier.
Respirator Half-mask with Organic Vapor (OV) cartridge + P100 filterRequired only if handling outside a fume hood or if airborne concentrations exceed 0.1 mg/m³. The OV cartridge captures volatile byproducts, while the P100 traps aerosols .

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. This means that the failure of any single step should be immediately detectable and mitigated by the subsequent step.

Step-by-Step Methodology for Reagent Transfer
  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Causality: This ensures that any volatile degradation products (e.g., thioglycolic acid derivatives) are captured before reaching the operator's breathing zone.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). DBT-IOTG is sensitive to moisture over prolonged periods, which can lead to the precipitation of insoluble, reactive tin oxides.

  • Reagent Extraction: Using a glass syringe with a stainless-steel needle, puncture the septum of the reagent bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw to prevent creating a vacuum.

  • Transfer and Addition: Slowly add the DBT-IOTG to the reaction mixture. Causality: Rapid addition can cause localized concentration spikes, leading to exothermic side reactions depending on the catalytic system.

  • Immediate Decontamination: Flush the syringe and needle sequentially with toluene, followed by acetone, directly into a designated organotin waste container.

G A 1. Environmental Verification Confirm Fume Hood Flow (≥100 fpm) B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Reagent Transfer Use Syringe/Cannula under Inert Gas B->C D 4. Decontamination Rinse Tools with Toluene/Acetone C->D E 5. Waste Segregation Seal in Labeled Hazardous Waste D->E

Figure 1: Step-by-step operational workflow for the safe handling of organotin reagents.

Emergency Response & Spill Management

In the event of a spill, the immediate priority is containment to prevent environmental contamination and dermal exposure.

Spill Remediation Protocol
  • Evacuate and Isolate: Clear all non-essential personnel from the immediate area.

  • Don Emergency PPE: If the spill is outside the fume hood, a NIOSH-approved respirator (OV/P100) must be worn immediately .

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible absorbents like sawdust, as organotins mixed with organic solvents can pose a fire hazard.

  • Neutralization and Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, followed by a wipe-down with a solvent like acetone to remove residual lipophilic traces.

Disposal Plan & Environmental Logistics

Organotin compounds are highly toxic to aquatic life and persist in the environment. They must never be disposed of down the drain or in general trash. All waste containing DBT-IOTG is classified as hazardous waste under Resource Conservation and Recovery Act (RCRA) guidelines.

Waste Segregation Logic

To prevent dangerous cross-reactivity and to comply with environmental regulations, waste must be strictly segregated.

G Start Organotin Waste Generated Decision Is the waste halogenated? Start->Decision Solid Solid Waste Stream (Contaminated PPE, Absorbents) Start->Solid Solid Materials Halogenated Halogenated Waste Stream (e.g., mixed with DCM) Decision->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (e.g., Toluene rinses) Decision->NonHalogenated No

Figure 2: Decision matrix for the segregation and disposal of organotin-contaminated waste.

  • Liquid Waste: Must be separated into halogenated and non-halogenated streams. Ensure the waste container is explicitly labeled "Toxic: Organotin Waste (Dibutyltin derivative)."

  • Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be placed in a dedicated, sealed solid hazardous waste bin.

By adhering to these causally driven protocols, laboratories can leverage the chemical utility of Dibutyltin-bis(isooctylthioglycolate) while maintaining an uncompromising standard of occupational safety.

References

  • Title: Dibutyltin alkyl mercaptoacetates: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Title: TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Chemical Database Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

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